Product packaging for Kisspeptin-10 Trifluoroacetate(Cat. No.:)

Kisspeptin-10 Trifluoroacetate

Cat. No.: B1574838
M. Wt: 1416.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Kisspeptin (B8261505) Discovery and its Evolution in Research

The journey of kisspeptin research began in a field entirely separate from neuroendocrinology. In 1996, the KISS1 gene was first identified in Hershey, Pennsylvania, during a study on malignant melanoma cells. gremjournal.com Initially, it was characterized as a human metastasis suppressor gene, and its protein product was named "metastatin" due to its ability to inhibit the spread of cancer. gremjournal.com

A paradigm shift occurred in 2003 with two landmark studies that linked mutations in the KISS1R gene (GPR54) to cases of congenital hypogonadotropic hypogonadism (CHH), a condition characterized by failed puberty and infertility. e-enm.orgbioscientifica.comnih.gov This discovery repositioned the kisspeptin system from a peripheral topic in oncology to a central element in reproductive science. gremjournal.combioscientifica.com It became evident that kisspeptin, acting via its receptor, was a potent upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov

Subsequent research elucidated that the KISS1 gene encodes a 145-amino acid preprohormone, which is cleaved into several smaller, biologically active peptides. gremjournal.comoup.com These peptides, collectively known as kisspeptins, include kisspeptin-54 (originally metastin), kisspeptin-14, kisspeptin-13, and kisspeptin-10 (B1632629). e-enm.orgmdpi.com All these forms share a common C-terminal RF-amide motif, which is essential for binding to and activating the KISS1R. e-enm.orgbioscientifica.com The evolution of research has seen the focus expand from merely identifying kisspeptin's role in puberty to dissecting its complex functions in gonadotropin-releasing hormone (GnRH) pulse generation, sex steroid feedback, ovulation, and the metabolic control of fertility. e-enm.orgoup.comnih.gov

Academic Significance of Kisspeptin-10 Trifluoroacetate (B77799) as a Research Peptide

Among the various forms of kisspeptin, Kisspeptin-10 (KP-10) holds particular significance in academic research. As the shortest peptide fragment of the preprohormone, it contains the minimum amino acid sequence required to retain full biological activity. mdpi.comnih.gov Research indicates that KP-10 often exhibits higher receptor affinity and biopotency compared to the longer kisspeptin variants. nih.govresearchgate.net

The trifluoroacetate salt form of Kisspeptin-10 is commonly used in research settings. This formulation enhances the peptide's stability and solubility, which is crucial for preparing accurate solutions for in vitro and in vivo experiments. caymanchem.commedchemexpress.com The reliability and potency of Kisspeptin-10 Trifluoroacetate make it an invaluable tool for a multitude of research applications:

Investigating the HPG Axis: It is widely used to stimulate GnRH neurons and subsequent luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, allowing researchers to study the dynamics of the reproductive axis. nih.govoup.com

Structure-Activity Relationship Studies: As the core active sequence, KP-10 serves as a template for creating synthetic analogs to identify key amino acid residues for receptor binding and activation, and to develop potential agonists or antagonists. nih.govresearchgate.net

Exploring Neural Circuits: It is employed to trace the neural pathways and understand the cellular mechanisms through which kisspeptin signaling influences various physiological processes. e-enm.org

Peptide FormNumber of Amino AcidsKey Research Characteristics
Kisspeptin-54 (Metastin)54Major circulating form in humans; originally identified as metastin. e-enm.org
Kisspeptin-1414Biologically active fragment of Kisspeptin-54. gremjournal.commdpi.com
Kisspeptin-1313Biologically active fragment of Kisspeptin-54. gremjournal.commdpi.com
Kisspeptin-1010Shortest fully functional peptide; exhibits high receptor affinity and biopotency. mdpi.comnih.gov

Overview of Canonical and Non-Canonical Research Domains for Kisspeptin-10

The scope of kisspeptin research has broadened significantly, extending from its well-established, or "canonical," role in reproduction to numerous "non-canonical" functions in other physiological and pathological systems. Kisspeptin-10 is a key peptide used to probe both of these domains.

Canonical Research Domains (Reproduction): The primary focus of kisspeptin research remains its function as the master regulator of the HPG axis. nih.gov Kisspeptin neurons, located in hypothalamic nuclei such as the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), integrate hormonal and metabolic signals to control the pulsatile release of GnRH. nih.govoup.com This action is fundamental for the onset of puberty, the regulation of menstrual cycles in females, and spermatogenesis in males. nih.govoup.commdpi.com Studies using KP-10 have been pivotal in demonstrating that kisspeptin directly stimulates GnRH neurons and is a critical intermediary for sex steroid feedback on the reproductive axis. nih.govoup.com

Non-Canonical Research Domains: Beyond reproduction, the kisspeptin/KISS1R system is expressed in various peripheral tissues and brain regions not directly involved in the HPG axis, suggesting a wider physiological role. e-enm.orgsemanticscholar.org Research into these non-canonical functions is a burgeoning field:

Oncology: The original discovery of kisspeptin as a metastasis suppressor remains a significant area of investigation, particularly in melanoma, prostate, gastric, and cervical cancers. semanticscholar.orgnih.govresearchgate.net

Cardiovascular System: The kisspeptin system has been implicated in cardiovascular function. semanticscholar.orgresearchgate.net

Metabolism and Appetite: Kisspeptin is considered a bridge between energy homeostasis and reproduction. mdpi.comnih.gov Studies using KP-10 have explored its effects on hypothalamic neuropeptides like Neuropeptide Y (NPY) and neurotransmitters involved in appetite control. mdpi.comnih.gov

Central Nervous System: Kisspeptin signaling has been observed in brain regions like the hippocampus and amygdala, suggesting roles in processes beyond reproductive control. e-enm.orgsemanticscholar.org

Other Pathologies: Emerging research connects the kisspeptin system to conditions such as preeclampsia, diabetes, and functions within the immune system. semanticscholar.org

DomainTypeKey Research Findings / Area of Focus
GnRH RegulationCanonicalPotent stimulator of GnRH neurons, controlling pulsatile and surge secretion. nih.govoup.com
Puberty OnsetCanonicalActivation of the kisspeptin system is essential for initiating puberty. nih.govnih.gov
Gonadal FunctionCanonicalRegulates ovulation in females and spermatogenesis in males. oup.commdpi.com
Metabolic Gating of FertilityCanonicalIntegrates signals of energy balance to modulate reproductive function. e-enm.orgnih.gov
CancerNon-CanonicalInvestigated as a metastasis suppressor in various cancers, including melanoma and prostate cancer. semanticscholar.orgnih.gov
Cardiovascular FunctionNon-CanonicalImplicated in the regulation of the cardiovascular system. semanticscholar.orgresearchgate.net
Appetite ControlNon-CanonicalModulates hypothalamic neuropeptides and neurotransmitters involved in energy homeostasis. mdpi.comnih.gov
PreeclampsiaNon-CanonicalPotential role in the pathophysiology of preeclampsia. semanticscholar.org

Properties

Molecular Formula

C₆₃H₈₃N₁₇O₁₄.C₂HF₃O₂

Molecular Weight

1416.46

sequence

One Letter Code: YNWNSFGLRF-NH2

Origin of Product

United States

Molecular and Cellular Biology of Kisspeptin 10 Trifluoroacetate

Kisspeptin (B8261505) Receptor (KISS1R) Binding and Activation Mechanisms

The biological actions of Kisspeptin-10 (B1632629) are initiated by its binding to and activation of the Kisspeptin Receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). peptidesciences.comwikipedia.org This interaction is highly specific and triggers a cascade of intracellular events.

Kisspeptin-10 is the shortest endogenous fragment of the full-length kisspeptin protein that retains the ability to fully bind and activate KISS1R. bachem.comnih.gov Its structure contains key features essential for this interaction. All kisspeptin peptides, including Kisspeptin-10, share a common C-terminal sequence ending in an Arg-Phe-NH2 (RF-amide) motif, which is crucial for receptor binding and activation. nih.govnih.gov

Structural analyses, including molecular modeling under NMR restraints, have revealed that Kisspeptin-10 adopts a helicoidal structure. nih.gov Specific amino acid residues have been identified as critical for its function. In particular, substitutions of the phenylalanine at position 6 (Phe6) and the tyrosine at position 10 (Tyr10) have been shown to dramatically reduce or eliminate biological activity, highlighting their importance in the peptide-receptor interface. nih.govnih.gov The disruption of the helical structure in the C-terminal region of the molecule upon substitution of these critical residues further underscores the importance of the peptide's conformation for effective receptor binding. nih.gov

Kisspeptin-10 binds to KISS1R with high affinity. senego.com Studies comparing the various endogenous kisspeptin fragments (Kisspeptin-10, -13, -14, and -54) have shown that they all bind to KISS1R with similar high affinity and efficacy, indicating that the core decapeptide sequence is sufficient for potent receptor activation. nih.govnih.gov In vitro functional assays measuring intracellular calcium mobilization in cells transfected with KISS1R have been used to determine the potency of Kisspeptin-10 and its analogs, often expressed as the half-maximal effective concentration (EC50). These studies confirm that Kisspeptin-10 is a highly potent agonist of KISS1R. nih.gov

CompoundEC50 (M)Notes
Human Kisspeptin-102.6 x 10⁻⁸ MPotent activation of KISS1R.
Rat Kisspeptin-101.54 x 10⁻⁸ MPotent activation of KISS1R.
[Ala⁶]Kisspeptin-10>6.46 x 10⁻⁶ MAlanine (B10760859) substitution at position 6 significantly increases EC50, indicating reduced potency.
[Ala¹⁰]Kisspeptin-10>6.46 x 10⁻⁶ MAlanine substitution at position 10 significantly increases EC50, indicating reduced potency.

This table presents data on the potency of Kisspeptin-10 and its analogues in activating the Kisspeptin Receptor (KISS1R) in vitro, as determined by Ca²⁺ mobilization assays. Data sourced from functional analyses of Ala-substituted rat kp-10 analogs. nih.gov

Intracellular Signaling Cascades Mediated by Kisspeptin-10

Upon binding of Kisspeptin-10, KISS1R undergoes a conformational change that initiates a series of intracellular signaling events, primarily through the activation of G-proteins.

KISS1R is predominantly coupled to the Gq/11 family of heterotrimeric G-proteins. nih.govnih.govoup.com The binding of Kisspeptin-10 causes the Gαq/11 subunit to exchange GDP for GTP, leading to its activation and dissociation from the βγ subunits. nih.gov The activated Gαq/11 subunit then stimulates its primary effector enzyme, Phospholipase C (PLC). nih.govoup.compeptide-protocol.com This activation of PLC is a critical first step in the downstream signaling cascade. senego.compeptide-protocol.com

Once activated, Phospholipase C acts on the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govpeptide-protocol.com PLC catalyzes the hydrolysis of PIP2 into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). senego.comoup.compeptide-protocol.com

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum, which is the main intracellular calcium store. peptide-protocol.com This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid and transient increase in intracellular Ca²⁺ concentration. nih.govpeptide-protocol.com This Ca²⁺ mobilization is a hallmark of KISS1R activation. nih.gov

The generation of DAG and the rise in intracellular Ca²⁺ activate downstream protein kinases. DAG, in conjunction with Ca²⁺, activates members of the Protein Kinase C (PKC) family. nih.govpeptide-protocol.com Furthermore, KISS1R signaling leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov Specifically, Kisspeptin-10 has been shown to induce strong and sustained phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The activation of these kinase pathways can be cell-type specific, allowing Kisspeptin-10 to regulate distinct functions in different tissues. nih.govnih.gov These phosphorylation events ultimately modulate the activity of various cellular proteins and transcription factors, leading to the physiological responses attributed to Kisspeptin-10.

β-Arrestin Recruitment and Receptor Desensitization Research

Kisspeptin-10, through its interaction with the kisspeptin receptor (KISS1R), initiates signaling cascades that can be modulated by β-arrestins. nih.gov Upon activation, KISS1R can recruit both β-arrestin-1 and β-arrestin-2 to the cell membrane. nih.gov These proteins have contrasting effects on downstream signaling pathways; β-arrestin-1 is known to promote the phosphorylation of ERK1/2, while β-arrestin-2 inhibits this process. nih.gov This differential recruitment plays a role in modulating the cellular response to kisspeptin.

Prolonged or continuous exposure to Kisspeptin-10 can lead to receptor desensitization, a process where the cellular response to the ligand is diminished over time. physiology.orgnih.gove-enm.org This phenomenon has been observed in various species and contexts. e-enm.orgnih.gov For instance, in female rats, the stimulatory effects of a continuous infusion of Kisspeptin-10 on Luteinizing Hormone (LH) secretion were extinguished after approximately 48 hours. physiology.org Similarly, studies in primates and humans have shown that continuous administration can lead to tachyphylaxis, or rapid desensitization, of the GnRH/LH system. nih.gov However, the onset and degree of desensitization can be dependent on the dosage and administration pattern. oup.com Some studies in men have reported no evidence of desensitization with continuous infusions over shorter periods, suggesting that the dose and duration of exposure are critical factors. e-enm.org This desensitization process is believed to occur upstream from the GnRH receptor, as GnRH responsiveness is often maintained. physiology.org The rapid desensitization of the KISS1R in vitro is a known characteristic of the receptor. nih.gov

Cellular Responses Induced by Kisspeptin-10 Trifluoroacetate (B77799)

Gene Expression Modulation by Kisspeptin-10 in Cell Lines

Kisspeptin-10 has been demonstrated to be a significant modulator of gene expression in various cell lines, particularly in GnRH-secreting neurons and cancer cells. In neuronal cell lines like GT1-7 and GN11, Kisspeptin-10 treatment leads to a dose- and time-dependent increase in GnRH mRNA levels. nih.gov Studies have shown that a 10⁻⁹M concentration of kisspeptin can maximally stimulate GnRH mRNA levels up to four-fold after four hours of treatment. nih.gov This regulatory action is mediated through specific elements in the GnRH gene promoter. nih.gov Research has also indicated that Kisspeptin-10 can increase the expression of Otx-2, a transcription factor involved in mediating the transcriptional response of the GnRH gene. nih.gov

In the context of cancer biology, Kisspeptin-10 influences the expression of genes associated with cell migration, invasion, and epithelial-mesenchymal transition (EMT). nih.govovid.com In endometrial cancer cell lines, Kisspeptin-10 treatment up-regulates the expression of E-cadherin while down-regulating N-cadherin, beta-Catenin, and Twist. oup.com This shift is indicative of an inhibition of EMT, a key process in cancer metastasis. nih.govovid.comoup.com Furthermore, Kisspeptin-10 has been shown to decrease the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix during cell invasion. oup.com In other contexts, such as in rat hypothalamic cells, Kisspeptin-10 has been found to increase the gene expression of Neuropeptide Y (NPY) and inhibit Brain-Derived Neurotrophic Factor (BDNF). nih.gov

Cell Line/SystemGeneEffect of Kisspeptin-10Reference
GT1-7 & GN11 (GnRH Neuronal)GnRHUpregulation nih.gov
GT1-7 & GN11 (GnRH Neuronal)Otx-2Upregulation nih.gov
Endometrial Cancer CellsE-cadherinUpregulation oup.com
Endometrial Cancer CellsN-cadherinDownregulation oup.com
Endometrial Cancer Cellsbeta-CateninDownregulation oup.com
Endometrial Cancer CellsTwistDownregulation oup.com
RL95-2 (Endometrial Cancer)MMP-2/9Downregulation oup.com
Hypo-E22 (Rat Hypothalamic)Neuropeptide Y (NPY)Upregulation nih.gov
Hypo-E22 (Rat Hypothalamic)Brain-Derived Neurotrophic Factor (BDNF)Inhibition (at 10 μM) nih.gov

Ion Channel Regulation and Neuronal Depolarization Studies

Kisspeptin-10 exerts a potent stimulatory and depolarizing effect on neurons, particularly GnRH neurons, by modulating the activity of several ion channels. nih.govnih.govjneurosci.org Research has shown that Kisspeptin-10 depolarizes GnRH neurons in a concentration-dependent manner, with an EC50 of approximately 2.8 nM and a maximum depolarization of around 22.6 mV. nih.govjneurosci.org This depolarization is direct and persists even in the presence of tetrodotoxin, indicating it is not dependent on synaptic transmission. nih.gov

The primary ionic mechanism underlying this depolarization involves the activation of a nonselective cation channel that resembles a transient receptor potential (TRPC)-like channel. nih.govjneurosci.orgnih.gov This leads to an inward current of cations. nih.govjneurosci.org Concurrently, Kisspeptin-10 inhibits barium-sensitive, inwardly rectifying potassium (Kir) channels. nih.govjneurosci.orgnih.gov The combination of activating an inward cation current and inhibiting an outward potassium current results in a significant and prolonged depolarization of the neuronal membrane, which can increase the neuron's firing rate. nih.govoup.com This electrophysiological response is critical for the peptide's role in stimulating GnRH secretion. oup.comresearchgate.net Studies also indicate that voltage-gated sodium channels contribute to the calcium oscillations facilitated by Kisspeptin-10. oup.com

Ion Channel TypeEffect of Kisspeptin-10Resulting Neuronal EffectReference
TRPC-like Cation ChannelsActivationCation Influx, Depolarization nih.govjneurosci.orgnih.gov
Inwardly Rectifying K+ (Kir) ChannelsInhibitionReduced K+ Efflux, Depolarization nih.govjneurosci.orgnih.gov
Voltage-gated Na+ ChannelsActivation (indirectly)Facilitation of Calcium Oscillations oup.com

Cell Migration and Invasion Studies (in vitro models)

In various in vitro models, Kisspeptin-10 has been predominantly shown to inhibit cell migration and invasion, a key aspect of its original identification as a metastasis suppressor. nih.govovid.comoup.comnih.gov This effect has been observed in multiple cancer cell lines, including breast, endometrial, and cervical cancer, as well as in non-cancerous cells like trophoblasts. nih.govovid.comoup.comnih.govmdpi.comnih.gov For instance, in human placental trophoblast-derived HTR8SVneo cells, Kisspeptin-10 inhibited migration with maximal effect at a concentration of 100nM. nih.gov Similarly, it suppressed the migration and invasion of human endometrial cancer cells and breast cancer cell lines MDA-MB-231 and MDA-MB-157. nih.govovid.comoup.com The mechanism often involves the regulation of signaling pathways that control the cytoskeleton and cell adhesion, such as the ERK1/2-GSK3β-FAK feedback loop and the modulation of EMT-related proteins. oup.comnih.gov

However, the effect of Kisspeptin-10 on cell migration can be dose-dependent and cell-type-specific. nih.gov While higher concentrations tend to be inhibitory, lower concentrations (around 10-100 nM) have been reported to increase the migration and proliferation of endothelial cells (HUVECs) and mesenchymal stem cells (MSCs). nih.govnih.gov Some studies have also reported that Kisspeptin-10 can stimulate the invasion of certain breast cancer cells, highlighting the context-dependent nature of its signaling. nih.gov

Cell LineEffect on Migration/InvasionConcentration/ContextReference
HTR8SVneo (Trophoblast)InhibitionMaximal at 100 nM nih.gov
Human Endometrial Cancer CellsInhibition100 nM oup.com
MDA-MB-231 & MDA-MB-157 (Breast Cancer)InhibitionNot specified nih.govovid.com
HUVECs (Endothelial)InhibitionHigher concentrations nih.gov
HUVECs (Endothelial)IncreaseLower concentrations (esp. 100 nM) nih.gov
Mesenchymal Stem Cells (MSCs)Inhibition500 nM nih.gov
Mesenchymal Stem Cells (MSCs)Increase100 nM nih.gov
Cervical Cancer CellsInhibitionNot specified mdpi.comnih.gov

Cellular Proliferation Research

The impact of Kisspeptin-10 on cellular proliferation is varied and appears to be highly dependent on the cell type and the level of KISS1R expression. Several studies have reported an anti-proliferative effect. For example, Kisspeptin-10 was found to decrease the proliferation of the rhesus monkey-derived embryonic stem cell line R366.4 at doses ranging from 0.1 to 100 nM. nih.gov In breast cancer and human umbilical vein endothelial cells (HUVECs), Kisspeptin-10 has been shown to suppress growth. nih.govovid.comresearcher.life

Conversely, other research indicates that the effect on proliferation can be dose-dependent or negligible. A study on HUVECs showed that while higher concentrations of Kisspeptin-10 decreased proliferation, lower concentrations, particularly 100 nM, actually increased it. nih.gov Some reports have noted that Kisspeptin-10 can inhibit cell migration without having a significant effect on proliferation. nih.gov Furthermore, research on breast cancer cell lines that endogenously express KISS1R found no effect on proliferation, whereas significant inhibition was observed in neuronal cells artificially overexpressing the receptor. This suggests that the anti-proliferative action of Kisspeptin-10 may be contingent on high levels of KISS1R expression. researchgate.net

Cell LineEffect on ProliferationConcentration/ContextReference
R366.4 (Embryonic Stem Cell)Decrease0.1 - 100 nM nih.gov
Breast Cancer Cells (MDA-MB-231, etc.)SuppressionNot specified nih.govovid.com
HUVECs (Endothelial)DecreaseHigher concentrations nih.gov
HUVECs (Endothelial)IncreaseLower concentrations (esp. 100 nM) nih.gov
Breast Cancer Cells (endogenous KISS1R)No effectEndogenous receptor expression researchgate.net
Neuronal Cells (transfected with KISS1R)InhibitionArtificial receptor overexpression researchgate.net

Neuroendocrine Regulation by Kisspeptin 10 Trifluoroacetate in Research Models

Regulation of Gonadotropin-Releasing Hormone (GnRH) Neurons

Kisspeptin-10 (B1632629) exerts a powerful and direct influence on Gonadotropin-Releasing Hormone (GnRH) neurons, which are the master regulators of the reproductive cascade.

Kisspeptin-10 acts as a potent secretagogue for GnRH. Studies using in vitro hypothalamic explants from adult male rats have demonstrated that kisspeptin-10 stimulates the release of GnRH. This action is believed to be mediated directly through GPR54 receptors expressed on approximately 90% of GnRH neurons. The binding of kisspeptin-10 to these receptors initiates a signaling pathway involving phospholipase C, leading to increased intracellular calcium and diacylglycerol levels, which ultimately triggers GnRH secretion. This direct stimulatory action is a cornerstone of its function, positioning kisspeptin-10 as a key upstream activator of the HPG axis. The potency of this effect is highlighted by research showing that even nanomolar concentrations of kisspeptin-10 can elicit significant GnRH release.

Patch-clamp electrophysiology studies on identified GnRH neurons in brain slice preparations have provided a detailed understanding of the cellular response to kisspeptin-10. Application of kisspeptin-10 to GnRH neurons from adult mice evokes a remarkably potent, long-lasting depolarization of the cell membrane. This depolarization is often accompanied by an intense increase in the firing rate of action potentials.

The response is dose-dependent and has been observed in both male and female animal models. For instance, in adult male and female mice, 10-100 nM of kisspeptin-10 was found to depolarize over 75% of GnRH neurons. The underlying mechanism for this excitatory effect involves the modulation of multiple ion channels, including the closure of potassium channels and the opening of non-selective cation channels. This direct and robust excitatory action underscores its role as a primary driver of GnRH neuron activity.

Table 1: Electrophysiological Responses of GnRH Neurons to Kisspeptin-10 in Mice

Animal ModelKisspeptin-10 ConcentrationPercentage of Responding NeuronsObserved Electrophysiological EffectReference
Adult Male Mice10-100 nM~90%Potent, long-lasting depolarization, short bursts of action potentials.
Adult Proestrous Female Mice10 nM100% (5 of 5)Intense and prolonged activation and firing.
Adult Male & Diestrous Female Mice100 nM~75%Depolarization (6.4±0.9 mV) and/or an 87% increase in firing rate.
Prepubertal Male Mice (P26-P33)100 nM44%Depolarizing response (4.4 ± 0.5 mV).

The pulsatile secretion of GnRH is essential for maintaining normal reproductive function. Kisspeptin (B8261505) neurons located in the arcuate nucleus are considered to be a key component of the GnRH pulse generator. Studies in various models suggest that kisspeptin-10 plays a crucial role in modulating the frequency and amplitude of these pulses.

In men, continuous infusion of kisspeptin-10 has been shown to increase the frequency of Luteinizing Hormone (LH) pulses, which are a direct reflection of hypothalamic GnRH pulsatility. This suggests that kisspeptin-10 can drive the frequency of the GnRH pulse generator. However, research in ovariectomized female rats presented a different perspective. In this model, intravenous administration of kisspeptin-10 caused a profound increase in LH release but did not alter the frequency of GnRH pulse generator activity, as measured by multiunit electrical activity (MUA) volleys in the arcuate nucleus. This finding suggests that kisspeptin-10 may primarily modulate the amplitude of GnRH pulses rather than their frequency in certain physiological contexts. Further research in GT1-7 neuronal cells indicated that kisspeptin increased GnRH pulse amplitude without affecting the frequency.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation in Animal Studies

By stimulating GnRH release, kisspeptin-10 initiates a downstream cascade affecting the pituitary gland and gonads. The stimulatory effect of kisspeptin-10 on gonadotropin secretion is consistently demonstrated to be mediated via the GnRH system, as the effect is blocked by GnRH receptor antagonists.

Administration of kisspeptin-10 consistently and potently stimulates the secretion of LH across a wide range of species. Both central (intracerebroventricular) and peripheral (intravenous) administration routes are effective in eliciting a robust increase in plasma LH levels. This effect has been documented in rodents (rats, mice), sheep, goats, cattle, and monkeys.

The LH response to kisspeptin-10 is typically rapid and dose-dependent. For example, in prepubertal ewes, a single intravenous injection of kisspeptin-10 significantly increased LH secretion. Similarly, in adult male rats, both central and peripheral administration of kisspeptin-10 led to a significant rise in plasma LH. This potent stimulatory effect on LH secretion is a hallmark of kisspeptin-10's role in reproductive neuroendocrinology.

Table 2: Effect of Kisspeptin-10 Administration on LH Secretion in Various Animal Models

Animal ModelRoute of AdministrationObserved Effect on LH SecretionReference
Adult Male RatsIntracerebroventricular & PeripheralDose-dependent, significant increase in plasma LH.
Prepubertal EwesIntravenousSignificant increase in LH secretion.
Prepubertal Male GoatsIntravenousSignificant stimulation of LH release.
Prepubertal Male and Female CattleIntravenousSignificant stimulation of LH release, with a greater response in males.
Ovariectomized Female RatsIntravenousDose-dependent increase in circulating LH levels.

Kisspeptin-10 also stimulates the secretion of Follicle-Stimulating Hormone (FSH), although the effect is generally less pronounced and can be slower to manifest compared to the LH response. Studies in adult male rats have shown that both central and peripheral administration of kisspeptin-10 increases plasma FSH levels.

In prepubertal male and female cattle, a single intravenous injection of kisspeptin-10 significantly stimulated the release of both LH and FSH. Research on cultured anterior pituitary cells from ram lambs showed that kisspeptin-10, at certain concentrations, could enhance GnRH-induced FSH secretion, suggesting a potential direct or modulatory role at the pituitary level, though in vivo effects are considered predominantly hypothalamic. In female rats during the proestrus phase, central injection of kisspeptin-10 induced a consistent and progressive increase in FSH secretion throughout the afternoon. While the effect on LH is more dramatic, the influence of kisspeptin-10 on FSH is a significant aspect of its regulatory control over the HPG axis.

Sex Steroid Feedback Mechanisms and Kisspeptin-10 Neuron Activity in Preclinical Models

In preclinical rodent models, the regulation of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion by Kisspeptin-10 is intricately modulated by sex steroid feedback mechanisms. nih.gov Kisspeptin neurons, which are critical for reproductive function, express sex steroid receptors, particularly estrogen receptor α (ERα), making them direct targets for circulating estrogens and androgens. h1.cobohrium.com This interaction forms the basis for both negative and positive feedback loops that control the hypothalamic-pituitary-gonadal (HPG) axis.

Estradiol (B170435), a potent estrogen, exerts differential effects on kisspeptin neurons depending on their neuroanatomical location. nih.gov This regional specificity is fundamental to the cyclical nature of female reproduction. Two key hypothalamic populations of kisspeptin neurons are involved: those in the arcuate nucleus (ARC) and those in the anteroventral periventricular nucleus (AVPV). nih.govnih.gov

Negative Feedback: In the ARC, estradiol suppresses the expression of the Kiss1 gene. nih.govmdpi.com This action is central to the negative feedback mechanism, where circulating estradiol inhibits GnRH/LH pulse generation. nih.govnih.gov Ovariectomy in rodents leads to an increase in Kiss1 expression in the ARC, and this effect is reversed by estradiol replacement. nih.gov This suggests that ARC kisspeptin neurons are a primary conduit for the tonic, inhibitory control of GnRH secretion by estradiol. bohrium.com While it was hypothesized that ERα within ARC kisspeptin neurons mediates this negative feedback, studies using kisspeptin cell-specific ERα knockout (KERαKO) mice revealed a surprising nuance. In adult female KERαKO mice, estradiol was still effective at suppressing LH levels, indicating that ERα in kisspeptin neurons is not essential for negative feedback in adulthood and that other, non-kisspeptin neurons are sufficient to mediate this effect. h1.conih.gov However, during the prepubertal period, ERα in Kiss1 neurons is critical for mediating the feedback suppression of both Kiss1 expression and gonadotropin secretion. oup.com In males, both testosterone (B1683101) and its nonaromatizable androgen metabolite, dihydrotestosterone (B1667394) (DHT), can repress Kiss1 levels in the ARC, suggesting a role for both androgen and estrogen receptors in mediating negative feedback. nih.gov

Positive Feedback: Conversely, in the AVPV, estradiol enhances Kiss1 gene expression. nih.gov This is the foundation of the positive feedback mechanism, where high levels of estradiol trigger a surge in GnRH/LH secretion, leading to ovulation. nih.govnih.gov In female rodents, rising estradiol levels preceding ovulation stimulate AVPV kisspeptin neurons, which in turn generate the preovulatory GnRH/LH surge. mdpi.com Experiments using KERαKO mice have definitively shown that ERα in kisspeptin neurons is required for this positive feedback. E2 failed to stimulate an LH surge in KERαKO mice, demonstrating the critical role of direct estrogenic action on these cells for ovulation. nih.gov

Testosterone also regulates Kiss1 expression, often through its conversion (aromatization) to estradiol. oup.com In the medial nucleus of the amygdala (MeA) of both rats and mice, testosterone treatment increases Kiss1 expression. oup.comnih.gov This effect appears to be mediated by estrogen receptors, as dihydrotestosterone did not produce the same result. oup.comnih.gov

The differential regulation of kisspeptin neuron populations by sex steroids is a cornerstone of reproductive neuroendocrinology, allowing for both the pulsatile release of GnRH and the generation of the preovulatory surge.

Neuroanatomical Distribution and Connectivity of Kisspeptin-10 Neurons

Localization of Kisspeptin-10 Expressing Neurons in Rodent Brain Regions

In rodents, neurons that synthesize and express kisspeptin are found in discrete but functionally significant locations within the forebrain. bohrium.com The primary populations relevant to neuroendocrine control of reproduction are located in two main areas of the hypothalamus. nih.govnih.gov

The Arcuate Nucleus (ARC): This region, located at the base of the hypothalamus, contains a significant population of kisspeptin-expressing neurons. bohrium.comnih.gov These neurons are primarily associated with mediating the negative feedback effects of sex steroids on GnRH secretion and are considered a key component of the GnRH pulse generator. nih.govnih.gov

The Anteroventral Periventricular Nucleus (AVPV) and the Periventricular Nucleus (PeN): Often referred to collectively as the rostral periventricular area of the third ventricle (RP3V), this region contains a distinct population of kisspeptin neurons. nih.govnih.gov These neurons are sexually dimorphic, being more numerous in females, and are responsible for mediating the positive feedback action of estradiol that triggers the preovulatory GnRH/LH surge. nih.govmdpi.com

Beyond these two primary hypothalamic nuclei, kisspeptin-expressing cells have also been identified in other brain regions in rodents, including:

The Medial Nucleus of the Amygdala (MeA): This area is implicated in processing social and reproductive behaviors. oup.comnih.gov The regulation of Kiss1 expression in the MeA by sex steroids suggests these neurons may play a role in modulating reproductive functions beyond direct GnRH regulation. oup.comnih.gov

The projections from the ARC and AVPV kisspeptin neurons to GnRH neurons are crucial for their regulatory function. In mice and rats, AVPV neurons project to both the cell bodies and the nerve terminals of GnRH neurons. nih.gov In contrast, ARC kisspeptin neurons appear to project mainly to the terminal regions of GnRH neurons in the median eminence. nih.gov

KNDy Neuron Dynamics and Co-expression Profiles in Animal Models

A significant subpopulation of kisspeptin neurons, particularly within the arcuate nucleus (ARC) of the hypothalamus, co-expresses two other neuropeptides: neurokinin B (NKB) and dynorphin (B1627789) (Dyn). nih.gov These neurons are collectively termed "KNDy" neurons and represent a critical hub for the regulation of pulsatile GnRH secretion. nih.gov This co-expression profile has been identified across various animal models, including rodents and sheep. nih.gov

The interplay between these three neuropeptides within the KNDy neuron population is thought to be fundamental to their function as the GnRH pulse generator. The current model suggests an auto-regulatory loop where:

Neurokinin B (NKB) acts as a stimulatory signal, promoting the firing of KNDy neurons.

Dynorphin (Dyn) , an endogenous opioid peptide, acts as an inhibitory signal, terminating the burst of activity.

Kisspeptin is then released from the KNDy neuron terminals onto GnRH nerve endings, driving a pulse of GnRH secretion.

Sex steroids modulate the expression of these co-expressed peptides. Estradiol has been shown to decrease the expression of the gene for dynorphin (Pdyn) in the ARC of mice and rats. mdpi.com This suggests that estradiol's negative feedback effect on GnRH pulsatility may involve complex regulation of not just Kiss1 but also the stimulatory and inhibitory peptides within KNDy neurons. mdpi.com

In addition to NKB and dynorphin, kisspeptin neurons in the AVPV/PeN of rodents have been found to co-express other neurotransmitters and peptides. A majority of these neurons in mice are also dopaminergic, expressing tyrosine hydroxylase. nih.gov Furthermore, subsets of AVPV/PeN kisspeptin neurons express galanin or met-enkephalin. nih.gov

The following table summarizes the co-expression profiles of kisspeptin neurons in different brain regions of animal models.

Brain RegionAnimal ModelCo-expressed Neuropeptides/NeurotransmittersPrimary Associated Function
Arcuate Nucleus (ARC)Rodents, SheepNeurokinin B (NKB), Dynorphin (Dyn)GnRH Pulse Generation (Negative Feedback)
AVPV / PeNRodents (Mouse)Tyrosine Hydroxylase (Dopamine), Galanin, Met-enkephalinGnRH Surge Generation (Positive Feedback)

Developmental Neuroendocrinology of Kisspeptin-10 in Animal Models

Role in Puberty Onset Mechanisms in Preclinical Species

The Kisspeptin-10 signaling system is indispensable for the onset of puberty in preclinical species. Loss-of-function mutations in the kisspeptin receptor (Gpr54, now known as Kiss1r) in mice and humans prevent the progression through puberty, highlighting its critical role. nih.gov Research in rodent models has established that an increase in kisspeptin expression and signaling is a key trigger for the pubertal activation of the HPG axis.

In male rats, the expression of KiSS-1 mRNA in the hypothalamus rises gradually during development, reaching its highest level at puberty. researchgate.net This increase in KiSS-1 expression correlates positively with the expression of GnRH, suggesting that kisspeptin is a primary upstream regulator that activates GnRH neurons to initiate puberty. researchgate.net Furthermore, central kisspeptin signaling is essential for the postnatal testosterone surge in male rats, a critical event for the masculinization of the brain and reproductive system. jst.go.jp Studies comparing wild-type and Kiss1 knockout male rats show that while the prenatal testosterone surge is independent of kisspeptin, the postnatal surge is significantly diminished in knockout animals, indicating a kisspeptin-dependent activation of the HPG axis after birth. jst.go.jp

In female mice, the regulatory role of kisspeptin is tightly linked to estradiol feedback. During the prepubertal period, low levels of circulating estradiol exert a powerful negative feedback on the HPG axis, partly by restraining Kiss1 expression in the ARC. oup.com The removal of ERα specifically from kisspeptin neurons in female mice results in elevated prepubertal LH secretion and a significant advancement in the age of pubertal onset. oup.com This demonstrates that estrogenic negative feedback on kisspeptin neurons is a crucial brake on puberty, and the reduction of this sensitivity is a key step in pubertal initiation. oup.com

The following table summarizes key findings on the role of Kisspeptin-10 in puberty onset from preclinical models.

Preclinical ModelKey FindingImplication for Puberty Onset
Male RatKiSS-1 mRNA in the hypothalamus peaks at puberty, correlating with GnRH expression. researchgate.netKisspeptin signaling is a primary activator of the GnRH system at puberty.
Male Rat (Kiss1 Knockout)Postnatal testosterone surge is significantly reduced compared to wild-type. jst.go.jpKisspeptin is essential for the neonatal activation of the HPG axis required for normal male development.
Female Mouse (KERαKO)Deletion of ERα in kisspeptin neurons leads to premature LH release and earlier puberty. oup.comEstradiol's negative feedback on kisspeptin neurons is a critical restraint on the timing of female puberty.

Maturation of GnRH Neuronal Responsiveness to Kisspeptin-10

Alongside the increased kisspeptin signaling that drives puberty, there is a concurrent maturation in the responsiveness of GnRH neurons themselves to kisspeptin stimulation. This suggests that puberty is not only triggered by an increase in the "go" signal (kisspeptin) but also by an enhanced ability of the target GnRH neurons to "hear" that signal. nih.gov

Studies in animal models indicate that GnRH neurons become more sensitive to kisspeptin as sexual maturation progresses. nih.gov This change in sensitivity is partly modulated by the sex steroid environment. For example, in brain slice preparations from mice, the firing response of GnRH neurons to kisspeptin is greater in estradiol-treated mice compared to ovariectomized mice. nih.gov This finding indicates that estradiol can increase the responsiveness of GnRH neurons to kisspeptin, a mechanism that is particularly important for generating the preovulatory GnRH surge in sexually mature females. nih.gov

This developmental increase in sensitivity ensures that when the kisspeptin signal amplifies at the onset of puberty, the GnRH neuronal network is fully prepared to respond with the appropriate increase in pulsatile GnRH release, thereby launching reproductive capability.

Diverse Physiological and Pathophysiological Roles of Kisspeptin 10 Trifluoroacetate in Preclinical Research

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and various pathological states. Kisspeptin-10 (B1632629) has been identified as a potent modulator of this process.

Preclinical studies utilizing in vitro models have consistently demonstrated the anti-angiogenic properties of Kisspeptin-10. Research using Human Umbilical Vein Endothelial Cells (HUVECs) has shown that Kisspeptin-10 significantly inhibits several key steps of angiogenesis. endocrine-abstracts.orgnih.govnih.gov It has been observed to induce a concentration-dependent inhibition of tube formation, a crucial step in the formation of a capillary network. endocrine-abstracts.orgnih.gov Furthermore, Kisspeptin-10 has been shown to impede endothelial cell migration and proliferation in a dose-dependent manner. endocrine-abstracts.orgnih.gov These inhibitory effects on endothelial cell migration, invasion, and tube formation are key processes in angiogenesis. nih.govnih.gov The anti-angiogenic potential of Kisspeptin-10 has also been demonstrated in ex vivo assays using explanted human placental arteries, where it inhibited new vessel sprouting. nih.gov

Table 1: In vitro Effects of Kisspeptin-10 on Angiogenesis

Process Model System Observed Effect Citation
Tube Formation HUVECs Concentration-dependent inhibition endocrine-abstracts.orgnih.gov
Cell Migration HUVECs Concentration-dependent inhibition endocrine-abstracts.orgnih.gov
Cell Proliferation HUVECs Inhibition at similar concentrations to migration endocrine-abstracts.org
Vessel Sprouting Human Placental Arteries (ex vivo) Inhibition nih.gov

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the growth of new blood vessels. A key mechanism underlying the anti-angiogenic effects of Kisspeptin-10 involves the suppression of VEGF expression. nih.govnih.gov Studies have shown that Kisspeptin-10 can inhibit the expression of VEGF. nih.govdntb.gov.ua This suppression is achieved, in part, by inhibiting the binding of the transcription factor Sp1 to the VEGF promoter. nih.govnih.gov By downregulating VEGF expression, Kisspeptin-10 effectively curtails a primary driver of angiogenesis. nih.gov The kisspeptin (B8261505)/KISS1R system is recognized for its role in inhibiting the expression of VEGF, which is a main regulator of vascular permeability. nih.gov

Metabolic Regulation Studies

Emerging evidence from preclinical models suggests that Kisspeptin-10 also plays a role in the intricate regulation of metabolism, including insulin secretion and appetite control.

The influence of kisspeptin on insulin secretion and glucose homeostasis has been a subject of investigation with some varied findings across different preclinical models. nih.gov Some studies have reported that Kisspeptin-10 can increase glucose-stimulated insulin secretion. For instance, in vitro studies using mouse pancreatic islets demonstrated that Kisspeptin-10 augmented both the first and second phases of glucose-induced insulin secretion. lsu.edu Similarly, research on a human pancreatic β-cell line (EndoC-βH1 cells) and human donor islet cells showed that kisspeptin elicited dose-dependent increases in glucose-stimulated insulin secretion. endocrine-abstracts.org In vivo studies in male Rhesus monkeys also showed that Kisspeptin-10 significantly increased glucose-induced insulin secretion. lsu.edu However, other studies have presented conflicting results, with some reporting an inhibitory effect of kisspeptin on glucose-stimulated insulin secretion at nanomolar concentrations. nih.gov In one study involving insulin-sensitive mares, the administration of Kisspeptin-10 did not alter the insulin response to glucose infusion. lsu.edu These discrepancies may be attributable to differences in the animal models, kisspeptin isoforms, and doses used in the studies. nih.gov

Table 2: Effects of Kisspeptin-10 on Insulin Secretion in Preclinical Models

Model System Effect on Glucose-Stimulated Insulin Secretion Citation
Mouse Pancreatic Islets (in vitro) Increased lsu.edu
Human Pancreatic Islets (in vitro) Increased endocrine-abstracts.org
Human Pancreatic β-cell line (EndoC-βH1) Dose-dependent increase endocrine-abstracts.org
Male Rhesus Monkeys (in vivo) Increased lsu.edu
Insulin-Sensitive Mares (in vivo) No change lsu.edu

The hypothalamus is a key brain region for the regulation of appetite and energy balance. Studies using a rat hypothalamic cell line (Hypo-E22) have explored the effects of Kisspeptin-10 on neuropeptides and neurotransmitters involved in appetite control. nih.govnih.gov In this model, Kisspeptin-10 was found to increase the gene expression of Neuropeptide Y (NPY), a potent orexigenic (appetite-stimulating) peptide. nih.govnih.gov Conversely, it inhibited the expression of Brain-Derived Neurotrophic Factor (BDNF) at a high concentration. nih.gov Furthermore, Kisspeptin-10 decreased the levels of the neurotransmitters serotonin (5-HT) and dopamine (B1211576) (DA), while leaving norepinephrine (NE) levels unaffected. nih.govnih.gov The increase in NPY combined with the decrease in BDNF and serotonin activity has been suggested to be consistent with a possible orexigenic effect of the peptide. nih.govnih.gov However, the effects of kisspeptin on food intake in animal models have been inconsistent, with some studies showing a decrease in food intake after peripheral administration in mice, while others report no effect. researchgate.net

Table 3: Effects of Kisspeptin-10 on Hypothalamic Factors in a Rat Cell Line

Factor Effect Citation
Neuropeptide Y (NPY) gene expression Increased nih.govnih.gov
Brain-Derived Neurotrophic Factor (BDNF) gene expression Inhibited (at 10 μM) nih.gov
Serotonin (5-HT) levels Decreased nih.govnih.gov
Dopamine (DA) levels Decreased nih.govnih.gov
Norepinephrine (NE) levels Unaffected nih.govnih.gov

Placental and Embryonic Development Research (in vitro and animal models)

Kisspeptin-10, a decapeptide derived from the full-length kisspeptin protein, has been identified as a crucial regulator in the intricate processes of placental and embryonic development. Its expression at the maternal-fetal interface suggests a significant role in ensuring a successful pregnancy. Preclinical research, utilizing both in vitro cell models and animal studies, has begun to unravel the multifaceted functions of this peptide in trophoblast behavior and the modulation of the extracellular matrix.

Successful implantation and placentation are contingent upon the highly regulated invasion of fetal trophoblast cells into the maternal decidua and uterine vasculature. Kisspeptin-10 has emerged as a key inhibitor of this process. In vitro studies using primary human trophoblast cells and the HTR8SVneo cell line, a model for extravillous trophoblasts, have consistently demonstrated that Kisspeptin-10 treatment reduces their migratory and invasive capabilities nih.govnih.govnih.gov. This inhibitory effect is crucial for preventing excessive trophoblast invasion, which can be associated with pathological conditions. The mechanism of this inhibition is complex, involving the activation of specific intracellular signaling pathways. Research indicates that Kisspeptin-10, through its receptor GPR54, can stimulate a signaling cascade that includes the phosphorylation of ERK1/2 and GSK3 beta, ultimately affecting cell adhesion and motility nih.gov. Animal models have further supported these findings. In Kiss1r knockout mice, where the receptor for kisspeptin is absent, an increased expression of markers for trophoblast invasion has been observed, suggesting a physiological role for kisspeptin in restraining this process researchgate.net.

The invasion of trophoblasts is heavily dependent on their ability to remodel the extracellular matrix of the uterine wall. This is primarily achieved through the secretion of a family of enzymes known as matrix metalloproteinases (MMPs), which are in turn regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). Research has shown that Kisspeptin-10 plays a pivotal role in modulating the expression of both MMPs and TIMPs in trophoblast cells.

Treatment of primary first-trimester human trophoblast cells with Kisspeptin-10 has been found to significantly decrease the expression of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-10, and MMP-14 nih.govmdpi.com. Concurrently, Kisspeptin-10 treatment increases the expression of TIMP-1 and TIMP-3 mdpi.com. This dual action of downregulating matrix-degrading enzymes while upregulating their inhibitors creates a less permissive environment for trophoblast invasion, thereby tightly controlling the extent of this process. The regulation of MMPs by kisspeptin appears to be mediated, at least in part, through the ERK1/2 signaling pathway mdpi.com. These findings highlight Kisspeptin-10 as a critical local regulator that fine-tunes the invasive phenotype of trophoblasts during early pregnancy.

Effect of Kisspeptin-10 on Trophoblast Function Key Findings References
Trophoblast Migration/Invasion Inhibits migration and invasion of primary human trophoblasts and HTR8SVneo cells. nih.govnih.govnih.gov
MMP Expression Decreases expression of MMP-1, -2, -3, -7, -9, -10, -14. nih.govmdpi.com
TIMP Expression Increases expression of TIMP-1 and TIMP-3. mdpi.com
Signaling Pathway Involves phosphorylation of ERK1/2 and GSK3 beta. nih.govmdpi.com

Mammary Gland Physiology Investigations

Emerging research has extended the functional repertoire of Kisspeptin-10 to include the regulation of mammary gland physiology, particularly in the context of milk production. Studies utilizing bovine mammary epithelial cells (bMECs) as a model system have provided compelling evidence for the direct involvement of Kisspeptin-10 in the synthesis of milk components and the activation of key signaling pathways that govern lactation.

Kisspeptin-10 has been shown to directly stimulate the synthesis of major milk proteins in bovine mammary epithelial cells. Specifically, research has focused on its effect on β-casein (CSN2), a primary protein component of milk. In vitro treatment of bMECs with Kisspeptin-10 resulted in a significant increase in the synthesis of β-casein mdpi.comdntb.gov.uanih.gov. This effect was observed to be dose-dependent, with a notable increase at a concentration of 100 nM mdpi.comdntb.gov.uanih.gov. Furthermore, Kisspeptin-10 has been found to upregulate the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor involved in milk fat synthesis, and to increase the content of triglycerides in these cells acs.org. These findings suggest that Kisspeptin-10 acts as a positive regulator of both milk protein and milk fat synthesis at the cellular level. The stimulatory effect of Kisspeptin-10 on β-casein synthesis was effectively blocked by a selective inhibitor of its receptor, GPR54, confirming that this action is receptor-mediated mdpi.comdntb.gov.uanih.gov.

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and plays a crucial role in initiating and maintaining lactation. Studies have demonstrated that Kisspeptin-10 activates the mTOR signaling pathway in bovine mammary epithelial cells as a key mechanism for promoting milk synthesis mdpi.comacs.org. Treatment of bMECs with Kisspeptin-10 leads to the phosphorylation and activation of mTOR acs.org. The importance of this pathway is underscored by the finding that the stimulatory effects of Kisspeptin-10 on the expression of β-casein and SREBP-1c were reversed when the mTOR pathway was inhibited by rapamycin acs.org.

Further investigation has revealed that Kisspeptin-10's activation of the mTOR pathway is mediated by the inhibition of Sirtuin 6 (SIRT6) expression nih.govacs.org. Overexpression of SIRT6 was found to counteract the positive effects of Kisspeptin-10 on both the mTOR pathway and milk synthesis in bMECs nih.govacs.org. In addition to mTOR, Kisspeptin-10 also activates other downstream signaling pathways, including ERK1/2, STAT5, and AKT, all of which are known to be involved in the regulation of milk protein synthesis mdpi.comdntb.gov.uanih.gov.

Kisspeptin-10 Effects on Bovine Mammary Epithelial Cells Observed Outcome Signaling Pathways Involved References
Milk Protein Synthesis Increased synthesis of β-casein (CSN2).mTOR, ERK1/2, STAT5, AKT mdpi.comdntb.gov.uanih.gov
Milk Fat Synthesis Increased triglyceride content and SREBP-1c expression.mTOR acs.org
mTOR Pathway Regulation Activation of mTOR signaling via inhibition of SIRT6.mTOR, SIRT6 nih.govacs.org

Neurobehavioral Modulations in Animal Models

Beyond its well-established roles in reproduction and placental biology, Kisspeptin-10 is increasingly recognized for its influence on neurobehavioral functions. Its expression in limbic and paralimbic brain regions, areas critical for emotional and behavioral regulation, provides an anatomical basis for these effects. Studies in various animal models have begun to explore the impact of Kisspeptin-10 on behaviors such as locomotor activity and emotional states like anxiety and depression, revealing a complex and sometimes sexually dimorphic pattern of modulation.

In male mice, central administration of Kisspeptin-10 has been shown to decrease locomotor activity nih.govresearchgate.net. In contrast, female mice exhibited an increase in locomotor activity following central administration researchgate.net. The effects on emotional behaviors are also nuanced. Some studies in male rodents suggest that kisspeptin may have anxiogenic-like effects, as evidenced by reduced time spent in the open arms of an elevated plus maze frontiersin.org. However, other research indicates anxiolytic or neutral effects, highlighting the complexity of its role in anxiety nih.govoup.commdpi.com.

In the context of depression-like behaviors, preclinical studies have pointed towards an antidepressant-like effect of Kisspeptin-10. In male rats, Kisspeptin-10 administration in a forced swimming test, a common paradigm for assessing antidepressant activity, resulted in increased active behaviors (swimming and climbing) and reduced immobility time nih.govnih.gov. These antidepressant-like effects appear to be mediated by the GPR54 receptor and may involve interactions with both the alpha-2 adrenergic and 5-HT2 serotonergic receptor systems nih.gov. The diverse and sometimes contradictory findings across different studies and animal models suggest that the neurobehavioral effects of Kisspeptin-10 are influenced by factors such as sex, hormonal status, and the specific brain regions targeted.

Neurobehavioral Effect of Kisspeptin-10 in Animal Models Animal Model Key Findings References
Locomotor Activity Male MiceDecreased locomotor activity. nih.govresearchgate.net
Female MiceIncreased locomotor activity. researchgate.net
Anxiety-like Behavior Male RatsEvidence for anxiogenic-like effects in some studies. frontiersin.org
Rodents/ZebrafishConflicting reports of anxiolytic, neutral, or anxiogenic effects. nih.govoup.commdpi.com
Depression-like Behavior Male Rats/MiceAntidepressant-like effects (increased activity, decreased immobility in forced swim test). nih.govnih.gov

Influence on Impulsive Behaviors

Recent preclinical studies have explored the impact of Kisspeptin-10 on impulsive decision-making. In a study utilizing a modified Iowa Gambling Task with male Wistar rats, Kisspeptin-10 was shown to enhance impulsive choices. rrpharmacology.rurrpharmacology.ru The task required the rats to choose between different options with varying levels of risk and reward. The administration of Kisspeptin-10 led to an increased preference for riskier reinforcement schedules, suggesting a role for the peptide in modulating impulsivity. rrpharmacology.rurrpharmacology.ru

Table 1: Effect of Kisspeptin-10 on Impulsive Choices in a Modified Iowa Gambling Task in Male Wistar Rats

Treatment GroupDosageOutcome
Kisspeptin-101 mg/kgIncreased preference for riskier reinforcement schedules
ParoxetineNot specifiedStabilizing effects on impulsive choices
Control (Saline)Not applicableBaseline impulsive behavior
Data sourced from Pyurveev et al., 2025. rrpharmacology.rurrpharmacology.ru

Modulation of Compulsive Behaviors

The influence of Kisspeptin-10 has also been investigated in the context of compulsive-like behaviors in animal models. The marble-burying test, an established paradigm for assessing compulsivity in rodents, was used to evaluate the effects of Kisspeptin-10 in male Wistar rats. The results indicated that Kisspeptin-10 administration significantly increased the number of buried marbles compared to the control group and a group treated with paroxetine, a selective serotonin reuptake inhibitor known to reduce compulsive behaviors. rrpharmacology.rurrpharmacology.ru This finding suggests that Kisspeptin-10 may play a role in enhancing compulsive tendencies. rrpharmacology.rurrpharmacology.ruresearchgate.net

Table 2: Effect of Kisspeptin-10 on Compulsive Behavior in the Marble-Burying Test in Male Wistar Rats

Treatment GroupDosageOutcome
Kisspeptin-101 mg/kgSignificant increase in the number of buried marbles
ParoxetineNot specifiedReduction in compulsive-like behavior
Control (Saline)Not applicableBaseline compulsive behavior
Data sourced from Pyurveev et al., 2025. rrpharmacology.rurrpharmacology.ru

Investigation of Reinforcement Mechanisms

The reinforcing properties of Kisspeptin-10 have been examined using the conditioned place preference (CPP) test in male Wistar rats. This test assesses the motivational effects of a substance by measuring the amount of time an animal spends in an environment previously associated with the substance. The study revealed that Kisspeptin-10, at a dose of 1 mg/kg, induced a significant conditioned place preference, indicating that the peptide has reinforcing properties. rrpharmacology.rurrpharmacology.ru Lower doses of 0.1 mg/kg and 0.5 mg/kg did not produce a significant effect, suggesting a dose-dependent mechanism. rrpharmacology.ru

Table 3: Reinforcement Effects of Kisspeptin-10 in the Conditioned Place Preference Test in Male Wistar Rats

Treatment GroupDosageOutcome
Kisspeptin-101 mg/kgSignificant increase in time spent in the drug-paired chamber
Kisspeptin-100.5 mg/kgNo significant increase in time spent in the drug-paired chamber
Kisspeptin-100.1 mg/kgNo significant increase in time spent in the drug-paired chamber
Data sourced from Pyurveev et al., 2025. rrpharmacology.ru

Peripheral Vasoactive Mechanisms

In animal models, Kisspeptin-10 has been shown to have potent vasoactive effects in the peripheral vasculature. plos.orgnih.govnih.gov Studies in female CD1 mice have demonstrated that intradermal injection of Kisspeptin-10 causes a dose-dependent increase in edema formation in the cutaneous vasculature. nih.govnih.govresearchgate.net This effect was assessed by measuring the extravasation of Evans Blue dye, which binds to plasma albumin. nih.gov The onset of plasma extravasation was observed to be rapid, visible in less than 7.5 minutes post-injection. nih.gov The edema formation was found to be inhibited by the histamine H1 receptor antagonist mepyramine. nih.govnih.gov

Table 4: Dose-Dependent Effect of Kisspeptin-10 on Edema Formation in the Dorsal Skin of CD1 Mice

Kisspeptin-10 Dose (nmol/injection site)Mean Area of Edema (mm²) ± SEM (N=4)
0.3Not specified
1.0Not specified
3.0Not specified
10.0Significant increase
Data based on findings from Sawyer et al., 2011. nih.gov

In addition to inducing edema, Kisspeptin-10 exhibits microvascular constriction properties. plos.orgnih.gov The edema response to Kisspeptin-10 in the dorsal skin of CD1 mice was characterized by a ring of pallor at the injection site, indicative of vasoconstrictor activity. nih.govnih.gov Further evidence of its vasoconstrictor effects comes from studies assessing changes in dorsal skin blood flow by measuring the clearance of intradermally injected 99mtechnetium. nih.govnih.gov Kisspeptin-10 was found to significantly reduce the clearance of the tracer, consistent with decreased blood flow and vasoconstriction. plos.orgnih.govnih.gov This effect was partially inhibited by co-treatment with the cyclo-oxygenase inhibitor indomethacin. nih.gov

Ovarian and Gonadal Cell Function Studies (in vitro and animal models)

Kisspeptin-10 plays a significant role in the regulation of ovarian and gonadal cell function, both through its central actions on the hypothalamic-pituitary-gonadal (HPG) axis and via direct effects on the gonads. iiarjournals.orgfrontiersin.org In vitro studies have provided insights into its direct ovarian actions. For instance, in bovine granulosa cells, Kisspeptin-10 treatment has been shown to increase progesterone levels and the mRNA expression of the steroidogenic acute regulatory protein (StAR), a key factor in steroidogenesis. nih.gov This effect was associated with a decrease in the expression of microRNA-1246. nih.gov

In human granulosa-lutein cells, in vitro treatment with Kisspeptin-10 did not show a direct effect on steroidogenic gene expression, suggesting that the in vivo effects on ovarian steroidogenesis are likely mediated by its stimulation of gonadotropin secretion from the pituitary. endocrine-abstracts.org However, in vivo administration of kisspeptin as an oocyte maturation trigger in women led to a significantly higher expression of genes involved in ovarian steroidogenesis and gonadotropin receptors in granulosa-lutein cells compared to other triggers. endocrine-abstracts.org

In male animal models, Kisspeptin-10 administration has been shown to restore gonadal function in hypothyroid rats by increasing testicular expression of Kiss1, Kiss1r, and other genes involved in testicular function. researchgate.net It also improved sperm morphology and motility and increased luteinizing hormone (LH) and testosterone (B1683101) levels. researchgate.net In adolescent male rats, Kisspeptin-10 was found to significantly increase the expression of Gonadotropin-Releasing Hormone (GnRH) mRNA and several key proteins in the hypothalamus. frontiersin.org

Table 5: Summary of Kisspeptin-10 Effects on Ovarian and Gonadal Cell Function

Model SystemKey Findings
Bovine Granulosa Cells (in vitro)Increased progesterone synthesis and StAR mRNA expression. nih.gov
Human Granulosa-Lutein Cells (in vitro)No direct effect on steroidogenic gene expression. endocrine-abstracts.org
Human Granulosa-Lutein Cells (from in vivo treatment)Augmented expression of genes for ovarian steroidogenesis and gonadotropin receptors. endocrine-abstracts.org
Hypothyroid Male Rats (in vivo)Restored testicular morphology, improved sperm parameters, and increased LH and testosterone levels. researchgate.net
Adolescent Male Rats (in vivo)Increased hypothalamic GnRH mRNA and protein expression. frontiersin.org

Promotion of Progesterone Synthesis in Granulosa Cells

Kisspeptin-10 Trifluoroacetate (B77799) has been demonstrated to directly stimulate the synthesis of progesterone in ovarian granulosa cells, the somatic cells that surround the developing oocyte and are crucial for follicular development and steroid hormone production.

In studies utilizing cultured bovine granulosa cells (BGCs), treatment with Kisspeptin-10 (kp-10) for 24 hours resulted in a significant increase in progesterone (P4) levels. nih.govnih.gov This elevation in progesterone was accompanied by a corresponding increase in the mRNA expression of the steroidogenic acute regulatory protein (StAR). nih.govnih.gov StAR is a critical transport protein that facilitates the transfer of cholesterol—the precursor for all steroid hormones—into the mitochondria, which is the rate-limiting step in steroidogenesis. nih.gov

Similar effects have been observed in other preclinical models. Research on cultured chicken ovarian granulosa cells from preovulatory follicles showed that treatment with Kp-10 significantly increased progesterone secretion. nih.govresearchgate.net This effect was associated with an upregulation of the gene expression for StAR, as well as for cytochrome P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD), two other essential enzymes in the progesterone synthesis pathway. nih.gov

Table 1: Effect of Kisspeptin-10 on Progesterone Synthesis Markers in Granulosa Cells
Cell ModelEffect of Kisspeptin-10 TreatmentKey Upregulated Genes/ProteinsReference
Bovine Granulosa CellsIncreased Progesterone (P4) SynthesisSteroidogenic Acute Regulatory Protein (StAR) nih.govnih.gov
Chicken Granulosa CellsIncreased Progesterone (P4) SecretionStAR, P450scc, 3β-HSD nih.gov

Regulation via microRNA-1246/StAR Pathway

The mechanism by which Kisspeptin-10 Trifluoroacetate promotes progesterone synthesis in granulosa cells involves the intricate regulation of microRNAs (miRNAs). Specifically, studies have identified a pathway involving microRNA-1246 (miR-1246) and its target, the StAR protein. nih.govnih.gov

In bovine granulosa cells, treatment with Kisspeptin-10 was found to decrease the expression of miR-1246. nih.govnih.gov This downregulation of miR-1246 is critical, as bioinformatics analyses and dual-luciferase reporter assays have confirmed that miR-1246 directly targets the 3' untranslated region (3'UTR) of StAR mRNA, thereby inhibiting its expression. nih.gov

The functional relationship was further elucidated through gain- and loss-of-function experiments:

Overexpression of miR-1246 in bovine granulosa cells significantly inhibited progesterone synthesis and StAR mRNA expression. nih.govnih.gov Crucially, this overexpression counteracted the stimulatory effect of Kisspeptin-10 on both progesterone and StAR levels. nih.govnih.gov

Underexpression of miR-1246 had the reverse effect, enhancing the accelerative impact of Kisspeptin-10 on progesterone synthesis and StAR expression. nih.govnih.gov

These findings demonstrate that Kisspeptin-10 induces progesterone synthesis by downregulating miR-1246, which in turn relieves the inhibition on StAR, allowing for increased cholesterol transport and steroidogenesis. nih.govnih.gov

Table 2: Interplay of Kisspeptin-10, miR-1246, and StAR in Bovine Granulosa Cells
Experimental ConditionmiR-1246 ExpressionStAR mRNA ExpressionProgesterone SynthesisReference
Kisspeptin-10 Treatment▼ (Decreased)▲ (Increased)▲ (Increased) nih.govnih.gov
Overexpression of miR-1246▲ (Increased)▼ (Decreased)▼ (Decreased) nih.govnih.gov
Underexpression of miR-1246 + Kisspeptin-10▼ (Decreased)Significantly IncreasedSignificantly Increased nih.govnih.gov

Oocyte Maturation Studies

Beyond its direct effects on steroidogenesis in granulosa cells, kisspeptin is a powerful trigger for final oocyte maturation, a critical step in both natural and assisted reproduction. nih.govnih.gov This function is primarily mediated through its action on the central nervous system. Kisspeptin stimulates hypothalamic neurons to release gonadotropin-releasing hormone (GnRH). senecabiomedical.comnih.gov This GnRH pulse then acts on the pituitary gland to induce a surge of luteinizing hormone (LH), which is the physiological trigger for the final stages of oocyte maturation and ovulation. nih.govresearchgate.net

In the context of in vitro fertilization (IVF) treatments, kisspeptin has been investigated as a novel physiological agent to induce oocyte maturation. nih.govendocrine-abstracts.org Studies in women undergoing IVF have shown that administration of kisspeptin (specifically Kisspeptin-54, a longer-acting form) effectively induces an LH surge, leading to successful oocyte maturation. jci.org

Key findings from these clinical studies include:

Successful Maturation: Kisspeptin administration resulted in a high percentage of mature oocytes (Metaphase II) being retrieved. endocrine-abstracts.orgjci.org

Fertilization and Pregnancy: The matured oocytes could be successfully fertilized, leading to viable embryos and confirmed clinical pregnancies. endocrine-abstracts.orgjci.org

Physiological Response: The LH surge induced by kisspeptin is more physiological in duration compared to that induced by traditional triggers like human chorionic gonadotropin (hCG), which may offer safety benefits. nih.gov

While the primary mechanism is central, the expression of kisspeptin and its receptor (KISS1R) in the ovaries suggests a potential for direct local action on the ovarian follicles, though its precise role in directly inducing oocyte maturation remains an area of ongoing research. nih.govtandfonline.com

Table 3: Outcomes of Kisspeptin as an Oocyte Maturation Trigger in an IVF Study
Outcome MeasureResultReference
Oocyte Maturation Rate75% - 85% of recovered eggs were mature across different doses jci.org
FertilizationOccurred in 91% (43/47) of cases in one study endocrine-abstracts.org
Blastocyst Formation RateComparable to standard triggers (49.4%) jci.org
Clinical PregnanciesAchieved in multiple studies endocrine-abstracts.orgjci.org

Advanced Research on Kisspeptin 10 Trifluoroacetate and Its Analogues

Peptide Synthesis Methodologies and Optimization for Kisspeptin-10 (B1632629)

The chemical synthesis of peptides like Kisspeptin-10 is a complex process that has been refined through various techniques to enhance efficiency, purity, and yield.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the standard and most widely used method for producing synthetic peptides, including Kisspeptin-10. nih.govbachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.compeptide.com

The process for Kisspeptin-10 synthesis generally follows the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govnih.gov The synthesis begins with the C-terminal amino acid (Phenylalanine) being attached to a suitable solid support, such as Rink Amide resin, which allows for the generation of a C-terminal amide upon cleavage. nih.govresearchgate.net The synthesis cycle consists of two main steps:

Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HOBt/DIC) and added to the reaction vessel, where it forms a peptide bond with the newly freed N-terminal amine of the growing chain. nih.govnih.gov

This cycle of deprotection, washing, and coupling is repeated until the full 10-amino acid sequence of Kisspeptin-10 is assembled. peptide.com Throughout the process, the peptide remains attached to the solid phase, which simplifies the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com

Microwave-Assisted Peptide Synthesis Protocols

To accelerate the synthesis process, microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a widely adopted technique. nih.gov Microwave energy is used to heat the reaction vessel, which significantly reduces the time required for both the coupling and deprotection steps while often improving the purity of the final product. nih.govelte.hu

In MW-SPPS, amide bond formation can be completed in as little as five minutes, and Fmoc deprotection can be achieved in three minutes, a significant reduction from conventional methods. nih.gov The application of controlled microwave heating allows for efficient synthesis even of difficult sequences. elte.hu Optimized protocols utilize specific temperatures, such as 86°C, for both coupling and deprotection cycles to maximize reaction rates and efficiency. elte.hu This technology not only speeds up the assembly of the peptide chain but can also enhance reaction conversion at each step, leading to a higher quality crude product before purification. cem.comambiopharm.com

Table 1: Comparison of Conventional and Microwave-Assisted SPPS Parameters
ParameterConventional SPPSMicrowave-Assisted SPPS (MW-SPPS)
Coupling Time30 - 120 minutes~ 5 - 10 minutes
Deprotection Time15 - 30 minutes~ 3 minutes
Reaction TemperatureRoom TemperatureElevated (e.g., up to 86°C)
Overall Synthesis TimeDaysHours
Purity of Crude ProductVariableOften Higher

Purification Strategies for Kisspeptin-10 Trifluoroacetate (B77799)

Following the completion of the peptide chain synthesis, the peptide must be cleaved from the solid resin and have its side-chain protecting groups removed. This is typically accomplished in a single step using a strong acid "cocktail," most commonly containing Trifluoroacetic acid (TFA). mdpi.comnih.gov The TFA not only cleaves the peptide from the resin but also removes the permanent side-chain protecting groups. mdpi.com

After cleavage, the crude peptide is precipitated and washed with cold diethyl ether to remove the TFA and other small-molecule byproducts. nih.govpeptide.com The final purification is almost universally performed using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The crude peptide is dissolved in a minimal amount of aqueous solution, often containing TFA, and injected onto a C18 column. nih.govpeptide.com The peptide is eluted using a gradient of increasing organic solvent concentration (typically acetonitrile) in water, with 0.1% TFA added to both solvents. nih.gov The TFA acts as an ion-pairing agent, which improves peak shape and resolution. As a result of this process, the final isolated, lyophilized product is a trifluoroacetate salt of Kisspeptin-10. novoprolabs.comnih.gov For certain biological assays or structural studies, additional steps may be taken to exchange the trifluoroacetate counter-ion. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Kisspeptin-10

Understanding the relationship between the structure of Kisspeptin-10 and its biological activity is crucial for the design of more potent or stable analogues.

Identification of Critical Amino Acid Residues for Biological Activity

Structure-activity relationship (SAR) studies, often using techniques like alanine (B10760859) scanning mutagenesis, have identified several key amino acid residues within the Kisspeptin-10 sequence that are essential for its ability to bind to and activate its receptor, KISS1R. nih.govnih.gov Research indicates that the C-terminal portion of the peptide is particularly important for its function. nih.gov

The Phenylalanine (Phe) residues at positions 6 and 10 are considered critical for receptor binding and activity. nih.govnih.gov Replacing either of these residues with Alanine (Ala) leads to a dramatic reduction in the peptide's affinity for KISS1R and a significant decrease in its biological potency. nih.govnih.gov Specifically, the substitution of Ala at position 10 was found to completely eliminate the peptide's ability to stimulate luteinizing hormone (LH) secretion in vivo. nih.gov The Arginine (Arg) at position 9 and the Leucine (Leu) at position 8 have also been identified as crucial for agonistic activity. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for Kisspeptin-10
PositionOriginal ResidueSubstitutionEffect on Biological ActivityReference
6Phenylalanine (Phe)Alanine (Ala)Greatly reduced affinity for KISS1R; diminished LH secretory response. nih.govnih.gov
8Leucine (Leu)Alanine (Ala)Considered critical for agonistic activity. nih.gov
9Arginine (Arg)Alanine (Ala)Considered critical for agonistic activity. nih.gov
10Phenylalanine (Phe)Alanine (Ala)Greatly reduced affinity for KISS1R; eliminated LH secretory response. nih.govnih.gov

Conformational Analysis (e.g., NMR structural studies)

Conformational analysis provides insight into the three-dimensional shape of Kisspeptin-10, which is essential for its interaction with the KISS1R receptor. Studies using molecular modeling under Nuclear Magnetic Resonance (NMR) restraints have revealed that Kisspeptin-10 adopts a defined structure in solution. nih.govresearchgate.net

These analyses show that Kisspeptin-10 exhibits a helicoidal structure between the Asparagine (Asn) residue at position 4 and the C-terminal residue. nih.govresearchgate.net This helix has characteristics of both alpha-helix and 3(10)-helix conformations. nih.govresearchgate.net The structural integrity of this C-terminal helical region is directly linked to the peptide's biological function. For instance, the substitution of Alanine at position 10, which abolishes biological activity, was also found to completely disrupt this helical structure. nih.gov This finding strongly suggests that the specific folded conformation of the C-terminal end of Kisspeptin-10 is a prerequisite for effective receptor binding and activation.

Design and Characterization of Kisspeptin-10 Analogues and Modulators

The transient nature of Kisspeptin-10 in biological systems has necessitated the development of modified analogues to enhance stability and therapeutic potential. Research has focused on creating both agonists, which mimic or enhance the peptide's natural activity, and antagonists, which block it.

Rational Design Strategies for Agonists and Antagonists

The rational design of Kisspeptin-10 modulators involves strategic chemical modifications to the native peptide sequence to improve resistance to enzymatic degradation while maintaining or altering its interaction with the kisspeptin (B8261505) receptor (KISS1R). nih.gov

Agonist Design Strategies:

Amino Acid Substitution: Replacing specific amino acids can enhance stability and agonistic activity. Studies have found that substitutions at positions 45-47 of the precursor kisspeptin sequence can bolster both its activity at the KISS1R and its stability. mdpi.comresearchgate.net For example, positions 6 and 10 have been identified as critical for the action of kisspeptin-10 at its receptor. researchgate.netbiosyn.com

N-Terminal Truncation: Shortening the peptide at the N-terminal end has been shown to further improve stability against degradation by plasma proteases. mdpi.comresearchgate.net

Chemical Modifications: To improve resistance to degradation, researchers have introduced modifications such as incorporating a 1,4-disubstituted 1,2,3-triazole to act as a mimic of the amide bond, which is resistant to proteolysis. nih.gov Another strategy involves adding a serum albumin-binding motif to presumably reduce renal clearance and prolong its presence in circulation. nih.gov

Antagonist Design Strategies:

Targeted Amino Acid Substitution: The development of antagonists has also relied on amino acid substitutions, but with the goal of inhibiting receptor activation. Research has identified that specific substitutions at positions 1, 5, and 8 of the Kisspeptin-10 sequence can produce high-affinity KISS1R antagonists. nih.gov Further modifications, such as introducing D-amino acid substitutions at the N-terminal positions (Tyr1, Asn2, Trp3), have proven effective in creating full antagonists that show little to no stimulation of the receptor but effectively block the action of native kisspeptin. ed.ac.uk

Synthesis and In Vitro Evaluation of Peptide Analogues

The synthesis of Kisspeptin-10 analogues is commonly achieved using F-moc solid-phase peptide synthesis techniques. nih.gov Following synthesis, these analogues undergo rigorous in vitro evaluation to determine their binding affinity and functional efficacy at the KISS1R.

A variety of assays are employed to characterize these synthetic peptides:

Radioligand Binding Assays: These assays are used to determine the binding affinity of the analogues to the KISS1R. mdpi.com By using a radiolabeled version of kisspeptin, researchers can measure how effectively an unlabeled analogue competes for binding to the receptor, allowing for the calculation of key parameters like the half-maximal inhibitory concentration (IC50). mdpi.comnih.gov

Functional Assays: These tests measure the biological response triggered by the analogue binding to the receptor. Common functional assays include:

Calcium Flux Assays: Measuring changes in intracellular calcium concentration upon receptor activation. mdpi.comresearchgate.net

Inositol (B14025) Phosphate (B84403) (IP) Formation Assays: Quantifying the accumulation of inositol phosphate, a second messenger in the KISS1R signaling pathway. mdpi.comed.ac.uk

ERK Phosphorylation Assays: Determining the level of phosphorylation of Extracellular signal-Regulated Kinase (ERK), another downstream signaling event following KISS1R activation. mdpi.comnih.gov

These assays provide crucial data on the potency (EC50) and efficacy of the designed analogues. mdpi.com For instance, the nonapeptide analogue KISS1-305 was shown to have robust agonistic activity with a half-maximal effective concentration (EC50) of 4.8 nM. mdpi.com In contrast, potent antagonists have been developed with IC50 values of less than 10⁻⁸ M, capable of inhibiting 66-93% of kisspeptin-stimulated activity. ed.ac.uk

AnalogueTypeKey Design Feature(s)Reported In Vitro Activity
KISS1-305AgonistN-terminal truncation and amino acid substitutions at positions 45-47. mdpi.comresearchgate.netRetains robust agonistic activity (EC50 = 4.8 nM) with increased resistance to plasma proteases. mdpi.com
FTM080AgonistPentapeptide (4-Fluorobenzoyl-Phe-Gly-Leu-Arg-Trp-NH2) with C-terminal modification. mdpi.comComparable binding affinity and efficacy to Kisspeptin-10; increased resistance to enzymatic degradation. mdpi.com
TAK-448AgonistSynthetic nonapeptide with C-terminal modification (ends with Arg-Trp-NH2). mdpi.comPotently stimulates KISS1R activity. researchgate.net
Peptide 234AntagonistAmino acid substitutions, including D-amino acid substitutions at the N-terminus. ed.ac.ukPotent antagonist with an IC50 <10 nM; effectively inhibits kisspeptin-induced receptor activation in vitro. ed.ac.uk

Development of Small-Molecule Kisspeptin Receptor Ligands

While most research has focused on peptide-based analogues, there is significant interest in discovering non-peptide, small-molecule ligands for the KISS1R. mdpi.com These compounds are often sought for their potential advantages in terms of oral bioavailability and stability. However, the number of identified small-molecule modulators remains limited. nih.gov

The primary strategy for their discovery is high-throughput screening (HTS). nih.gov This involves testing large libraries of chemical compounds for their ability to either activate (as agonists) or block (as antagonists) the KISS1R in cell-based functional assays. nih.gov Researchers have developed and optimized assays, such as those measuring inositol phosphate accumulation, for use in an automated HTS environment to screen tens of thousands of compounds efficiently. nih.govnih.gov Hits from these primary screens are then subjected to secondary in vitro assays for confirmation and further characterization. nih.gov

Stability and Degradation Pathways in Research Contexts

A critical aspect of research into Kisspeptin-10 Trifluoroacetate is understanding its stability and how it breaks down, as its rapid degradation is a major limitation.

In Vitro Serum and Plasma Stability Studies

In vitro studies have consistently demonstrated that Kisspeptin-10 is highly susceptible to degradation in plasma and serum. nih.govplu.mx A key study using a highly sensitive and specific LC–MS/MS assay determined the decomposition half-life of Kisspeptin-10 in rat plasma at various temperatures. The findings underscore the peptide's instability, which increases with temperature. nih.govplu.mxresearchgate.net This rapid breakdown is a significant factor contributing to its short duration of action in vivo compared to longer forms like Kisspeptin-54. nih.gov

TemperatureDecomposition Half-Life in Rat Plasma
4 °C6.8 minutes nih.govplu.mxresearchgate.net
25 °C2.9 minutes nih.govplu.mxresearchgate.net
37 °C1.7 minutes nih.govplu.mxresearchgate.net

Identification and Characterization of Peptide Degradation Products

Research has identified several degradation products of Kisspeptin-10, shedding light on the enzymatic pathways responsible for its breakdown.

Strategies for Enhancing In Vivo Stability of Kisspeptin-10 Analogues

The short circulating half-life of Kisspeptin-10, largely due to its susceptibility to enzymatic breakdown, limits its clinical utility. physiology.org Researchers have explored several strategies to create more robust analogues that retain high bioactivity while resisting degradation.

A primary degradation site in Kisspeptin-10 is the Gly-Leu peptide bond, which is vulnerable to cleavage by matrix metalloproteinases (MMPs). nih.gov Another point of enzymatic attack is the N-terminal Tyr-Asn bond, which is rapidly hydrolyzed by aminopeptidases. researchgate.net Key strategies to overcome these instabilities include:

Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers at specific positions can confer resistance to proteolysis. For example, substituting the N-terminal tyrosine with its D-enantiomer (D-Tyr) to create [dY]1KP-10 resulted in an analogue with greater in vivo bioactivity than the native peptide, increasing plasma luteinizing hormone (LH) and testosterone (B1683101) more potently in mice. nih.govphysiology.orgresearchgate.net Similarly, replacing Trp3 with D-Trp has been shown to yield a compound with high metabolic stability in serum while maintaining good agonistic activity. researchgate.net Other substitutions, such as creating nonapeptide analogues like KISS1-305 and TAK-683, were designed to resist degradation by plasma proteases while retaining potent agonistic activity. mdpi.comresearchgate.net

N-Terminal Modification: Masking the N-terminal amine group is a classic approach in peptide medicinal chemistry to prevent degradation by aminopeptidases. Acetylating the N-terminus of a Kisspeptin-10 analogue has been shown to significantly improve its resistance to proteolysis in serum. researchgate.net

Peptide Backbone Modification: Introducing non-natural structures into the peptide backbone can create highly stable mimics of amide bonds. One such approach involves replacing a peptide bond with a 1,4-disubstituted 1,2,3-triazole ring. This modification, when applied to the vulnerable Gly-Leu bond, resulted in analogues with improved resistance to degradation. researchgate.net

C-Terminal Modification: Structural modifications in the C-terminal region are also crucial for enhancing stability and half-life. Analogues such as FTM080, TAK-448, and TAK-683 feature an Arg-Trp-NH2 C-terminus, differing from the Arg-Phe-NH2 of native Kisspeptin-10, which contributes to improved stability. mdpi.com

These strategies have led to the development of several analogues with improved pharmacological profiles compared to the parent peptide.

AnalogueKey Modification(s)Reported Stability/Activity Enhancement
[dY]1KP-10 Substitution of Tyr¹ with D-TyrGreater in vivo bioactivity and more potent stimulation of LH and testosterone compared to KP-10. nih.govphysiology.org
KISS1-305 Amino acid substitutions and N-terminal truncationDesigned to resist degradation by plasma proteases while retaining robust agonistic activity (EC₅₀ of 4.8 nM). mdpi.com
TAK-683 N-terminal acetyl, d-Trp⁴⁷, and Trp⁵⁴ substitutionsImproved stability and KISS1R agonistic potency. mdpi.com
FTM080 Pentapeptide with 4-Fluorobenzoyl group and Arg-Trp-NH₂ C-terminusIncreased resistance to enzymatic degradation, particularly from MMPs. mdpi.com
N-acetylated analogue N-terminal amine group masked with an N-acetylamideLarge improvement in resistance to proteolysis in ewe serum. researchgate.net

Radiopharmaceutical Development for Research Imaging

The expression of KISS1R in various tumors has prompted the development of radiolabeled Kisspeptin-10 analogues for cancer imaging and potential theranostic applications. nih.govpreprints.org By labeling the peptide with a radionuclide, its distribution can be tracked non-invasively using techniques like Positron Emission Tomography (PET), allowing for the visualization of KISS1R-expressing tissues.

A common strategy for radiolabeling peptides is to attach a chelating agent that can stably bind a metallic radionuclide. For Kisspeptin-10, the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been successfully used.

The synthesis involves conjugating DOTA to the N-terminus of the Kisspeptin-10 peptide. This modification position was chosen based on prior research suggesting it would not impair the peptide's biological activity. nih.govresearchgate.net The resulting precursor, DOTA-KP10, can then be radiolabeled with various diagnostic or therapeutic radionuclides.

The radiolabeling process with Gallium-68 (⁶⁸Ga) for PET imaging has been optimized. researchgate.net Key parameters for achieving high radiochemical purity include:

pH: Optimal complexation occurs at a pH of approximately 4.0. researchgate.net

Temperature: The reaction is typically carried out at 95°C. researchgate.net

Incubation Time: A 10-minute incubation is sufficient for the reaction. researchgate.net

Precursor Concentration: A DOTA-KP10 concentration of >10 µM is required for adequate ⁶⁸Ga complexation. researchgate.net

Similarly, the analogue can be labeled with Lutetium-177 (¹⁷⁷Lu) for potential therapeutic applications, with optimal labeling occurring at a pH of 4.5 and a precursor concentration of >20 µM. researchgate.net

Before a radiolabeled analogue can be used for imaging, it is crucial to confirm that it retains its ability to bind to and activate its target receptor. In vitro assays are performed to characterize the binding affinity and functional potency of the modified peptide.

For DOTA-KP10, functional studies have shown that its biological activity is preserved. In HEK293 cells transfected with the KISS1R gene, both native KP10 and DOTA-KP10 stimulated the accumulation of inositol phosphates, a downstream signaling event of KISS1R activation. nih.govresearchgate.net The maximal response to DOTA-KP10 was 97.8% of that of native KP10, and the effective concentrations that elicited a 50% maximal response (EC₅₀) were not significantly different, indicating that the N-terminal DOTA modification did not impair functionality. preprints.org

Radioligand binding assays are standard for determining the binding affinity of ligands to their receptors. mdpi.comresearchgate.net These assays use a radiolabeled form of kisspeptin, such as [¹²⁵I]-KP-10, to compete with the unlabeled analogue for binding to cells or membranes expressing KISS1R. mdpi.comnih.gov This allows for the calculation of the IC₅₀ value, which represents the concentration of the analogue required to inhibit 50% of the radioligand's binding.

CompoundBioassayCell LineResult
KP-10 Inositol Phosphate AccumulationHEK293-KISS1REC₅₀ values not significantly different from DOTA-KP10. preprints.org
DOTA-KP-10 Inositol Phosphate AccumulationHEK293-KISS1RElicited 97.8% of the maximal response of KP-10. preprints.org
[⁶⁸Ga]Ga-DOTA-KP10 Serum Protein BindingHuman Serum28.2% at 10 min, increasing to 68.0% at 120 min. researchgate.net
[⁶⁸Ga]Ga-DOTA-KP10 Blood Element AssociationHuman Blood6.7% association with blood elements. researchgate.net

Preclinical studies in animal models are essential to understand how a radiopharmaceutical behaves in vivo. These studies assess its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its biodistribution (where it accumulates in the body).

For [⁶⁸Ga]Ga-DOTA-KP10, dynamic studies using micro-PET/CT in animal models demonstrated rapid background clearance. nih.govresearchgate.net The radiopharmaceutical exhibited a blood half-life of 18 ± 3 minutes. nih.govpreprints.org This favorable pharmacokinetic profile, combining preserved receptor functionality with good blood clearance, is promising for imaging applications, as it would allow for a good target-to-background signal ratio. nih.govpreprints.org These results support the further development of DOTA-KP10 analogues for imaging KISS1R expression in various pathologies. researchgate.net

Cutting Edge Methodologies and Future Research Directions

In Vitro Experimental Models and Techniques

In vitro studies provide a controlled environment to investigate the direct cellular and molecular effects of Kisspeptin-10 (B1632629). These models are instrumental in understanding its interaction with its cognate receptor, KISS1R (also known as GPR54), and the subsequent intracellular signaling cascades.

Cell Culture Systems for Kisspeptin-10 Mechanistic Studies

A variety of cell culture systems are utilized to explore the diverse actions of Kisspeptin-10. Immortalized cell lines, such as human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells, are frequently engineered to express the KISS1R. These models are invaluable for studying receptor binding, activation, and downstream signaling in a simplified and reproducible system. nih.gov

Primary cell cultures offer a more physiologically relevant context. For instance, studies using primary epithelial cell cultures from bovine placental cotyledons have investigated the role of Kisspeptin-10 in cell proliferation. nih.gov Similarly, the rhesus monkey-derived embryonic stem cell line R366.4 has been used to examine the effects of Kisspeptin-10 on proliferation and differentiation. nih.gov Hypothalamic cell lines, such as GT1-7 and Hypo-E22, are particularly important for studying the effects of Kisspeptin-10 on gonadotropin-releasing hormone (GnRH) neurons and other hypothalamic neuropeptides involved in appetite control. mdpi.comnih.gov Research has also utilized cholinergic-like neuron cultures to investigate the potential neuroprotective effects of Kisspeptin-10. wonderwall.com

Table 1: In Vitro Cell Culture Models for Kisspeptin-10 Research
Cell Line/SystemOrganism/Tissue of OriginArea of InvestigationKey Findings
CHO-KISS1RChinese Hamster OvaryReceptor binding and signalingUsed to determine the binding affinity of Kisspeptin-10 and its analogs. nih.gov
Primary Bovine Placental Epithelial CellsBovine Placental CotyledonsCell proliferationKisspeptin-10 was found to modulate cell proliferation, with effects dependent on KISS1R expression levels. nih.gov
R366.4Rhesus Monkey Embryonic Stem CellsProliferation and differentiationKisspeptin-10 was observed to decrease cell proliferation and induce differentiation. nih.gov
GT1-7Mouse Hypothalamic NeuronsGnRH secretion and intracellular signalingDemonstrated that Kisspeptin-10 elicits triphasic cytosolic calcium responses. nih.gov
Hypo-E22Rat Hypothalamic Cell LineAppetite control neuropeptidesKisspeptin-10 was shown to increase NPY gene expression and decrease BDNF gene expression. mdpi.com
Cholinergic-like Neuron CulturesHumanNeuroprotectionSuggested that Kisspeptin-10 may attenuate neuronal apoptosis through a receptor-independent mechanism. wonderwall.com

Receptor Binding and Activation Assays (e.g., Ca2+ Mobilization, BRET)

To quantify the interaction between Kisspeptin-10 and its receptor, researchers employ radioligand binding assays. These assays often use a radiolabeled form of a kisspeptin (B8261505) peptide, such as [125I]-KP-10, to measure its binding affinity to cells or membrane preparations expressing KISS1R. mdpi.com By competing with the radiolabeled ligand, unlabeled Kisspeptin-10 allows for the determination of its binding affinity (Kd) and potency (IC50). mdpi.com

Upon binding, Kisspeptin-10 activates KISS1R, which primarily couples to the Gq/11 protein, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium (Ca2+). nih.gov Calcium mobilization assays are therefore a key method for assessing receptor activation. These assays typically use fluorescent Ca2+ indicators to measure the increase in intracellular Ca2+ concentrations following the application of Kisspeptin-10. nih.govnih.gov Studies in GT1-7 neurons have shown that Kisspeptin-10 can induce a complex, triphasic change in intracellular free calcium levels. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) is another powerful technique used to study the signaling profiles of KISS1R in real-time. BRET assays can monitor the interaction between the receptor and intracellular signaling proteins, such as β-arrestins, providing detailed insights into the dynamics of receptor activation and desensitization. mdpi.compnas.org

Advanced Imaging Techniques for Cellular Responses

Advanced imaging techniques are crucial for visualizing the cellular responses to Kisspeptin-10 with high spatial and temporal resolution. Fluorescence calcium imaging, as mentioned above, allows for the real-time monitoring of intracellular calcium dynamics in response to Kisspeptin-10 stimulation. nih.gov This has been instrumental in characterizing the oscillatory patterns of calcium signaling in GnRH neurons. nih.gov

Immunohistochemistry is another widely used technique to detect the phosphorylation of downstream signaling molecules, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK), in response to Kisspeptin-10. mdpi.com This provides a snapshot of the activation state of these signaling pathways within specific cell types.

In Vivo Animal Model Systems for Kisspeptin-10 Research

In vivo animal models are indispensable for understanding the physiological roles of Kisspeptin-10 in a complex, integrated biological system. These models allow researchers to investigate its effects on the hypothalamic-pituitary-gonadal (HPG) axis, pubertal onset, and other systemic functions.

Genetically Modified Animal Models (e.g., knockout mice)

The development of genetically modified animal models, particularly knockout mice for the Kiss1 gene (encoding kisspeptins) or the Kiss1r gene (encoding the kisspeptin receptor), has been a landmark in the field. nih.govnih.govendocrine-abstracts.org These models have unequivocally demonstrated the essential role of the kisspeptin signaling system in reproductive function. Mice lacking either the Kiss1 or Kiss1r gene exhibit hypogonadotropic hypogonadism, characterized by a failure to undergo puberty and subsequent infertility. nih.govendocrine-abstracts.org

Kiss1-Cre transgenic mice have also been generated, allowing for the specific manipulation of genes within kisspeptin-expressing neurons. nih.gov This has enabled researchers to dissect the specific roles of different populations of kisspeptin neurons in the brain. nih.gov For example, crossing these mice with strains containing floxed alleles for other receptors has allowed for the investigation of the interaction between kisspeptin neurons and other signaling systems. nih.gov

Table 2: In Vivo Animal Models for Kisspeptin-10 Research
Animal ModelGenetic ModificationKey Phenotype/ApplicationSignificant Findings
Kiss1 Knockout MouseDeletion of the gene encoding kisspeptinsHypogonadotropic hypogonadism, infertilityDemonstrated the essential role of kisspeptins in puberty and reproduction. nih.govnih.gov
Kiss1r (GPR54) Knockout MouseDeletion of the gene encoding the kisspeptin receptorHypogonadotropic hypogonadism, infertilityConfirmed the necessity of the KISS1R for normal reproductive function. endocrine-abstracts.orgnih.govpnas.org
Kiss1-Cre Transgenic MouseExpression of Cre recombinase in kisspeptin neuronsCell-specific gene manipulationAllows for the study of specific populations of kisspeptin neurons and their circuits. nih.gov
GnRH-GFP MouseExpression of Green Fluorescent Protein in GnRH neuronsIdentification and study of GnRH neuronsUsed to demonstrate the direct depolarizing effect of Kisspeptin-10 on GnRH neurons. nih.gov

Stereotaxic Administration and Microdialysis Techniques

Stereotaxic administration allows for the precise delivery of Kisspeptin-10 into specific brain regions. This technique is crucial for investigating the central effects of the peptide and identifying the neural circuits through which it acts. For example, intracerebroventricular (i.c.v.) administration of Kisspeptin-10 has been shown to potently stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov Stereotaxic injections into discrete hypothalamic nuclei, such as the arcuate nucleus (ARC) or the preoptic area (POA), have been used to pinpoint the sites of action for Kisspeptin-10's effects on gonadotropin release. ljmu.ac.uk

Microdialysis is a powerful technique for measuring the in vivo release of neurotransmitters and neuropeptides in specific brain regions. In Kisspeptin-10 research, microdialysis can be used to assess the release of GnRH from the median eminence following Kisspeptin-10 administration. nih.gov This provides a direct measure of the neurosecretory response to the peptide. Furthermore, microdialysis can be employed to measure the levels of other neurotransmitters, such as dopamine (B1211576) and noradrenaline, in brain regions like the striatum to investigate the broader neurochemical effects of Kisspeptin-10. nih.gov

Advanced Analytical and Omics Techniques in Kisspeptin-10 Research

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the precise quantification of Kisspeptin-10 in biological matrices and for the identification of its metabolites. This technology offers high sensitivity and specificity, overcoming the limitations of immunoassays which may cross-react with peptide fragments. frontiersin.org

A highly sensitive and specific LC-MS/MS assay was developed to quantify Kisspeptin-10 in rat plasma. frontiersin.orgnih.gov The method demonstrated excellent performance characteristics, as detailed in the table below.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)0.5 ng/mL frontiersin.orgnih.gov
Within-Day Coefficient of Variation (CV)5.2% to 15.4% frontiersin.orgnih.gov
Between-Day Coefficient of Variation (CV)1.3% to 14.2% frontiersin.orgnih.gov
Within-Day Accuracy98% to 114% frontiersin.orgnih.gov
Between-Day Accuracy99% to 105% frontiersin.orgnih.gov

Using this validated method, stability studies revealed that Kisspeptin-10 degrades rapidly in plasma. frontiersin.orgnih.gov The principal decomposition product identified in rat plasma was the N-terminal tyrosine-deleted fragment, (46)NWDSFGLRF-NH2(54). nih.govkcl.ac.uk

TemperatureDecomposition Half-lifeReference
4 °C6.8 min frontiersin.orgnih.gov
25 °C2.9 min frontiersin.orgnih.gov
37 °C1.7 min frontiersin.orgnih.gov

Further research aimed at developing detection methods for doping control has identified additional metabolites. After incubation of Kisspeptin-10 in human serum, four peptide fragments corresponding to y9, y8, y7, and y5 were identified. A separate degradation product, likely resulting from the oxidation of the tryptophan residue into a kynurenine (B1673888) residue, has also been characterized.

The application of transcriptomics and proteomics to understand the cellular and tissue-level responses to Kisspeptin-10 is an emerging area of investigation. These omics techniques provide a global, unbiased view of the changes in gene expression and protein abundance that occur following receptor activation, offering insights into the downstream signaling cascades and biological processes modulated by the peptide.

While comprehensive, global transcriptomic profiling of tissues in response to Kisspeptin-10 administration is not yet widely documented, targeted gene expression studies have provided valuable data. For instance, research using the rat hypothalamic cell line Hypo-E22 demonstrated specific changes in the expression of genes related to metabolic regulation. Treatment with Kisspeptin-10 was found to significantly increase the gene expression of Neuropeptide Y (NPY). nih.govnih.govresearchgate.net In the same cell model, Kisspeptin-10 inhibited the expression of brain-derived neurotrophic factor (BDNF). nih.govnih.gov

In another study, Kisspeptin-10 treatment of the GnRH neuronal cell line GT1-7 was shown to increase GnRH mRNA levels, indicating that Kisspeptin-10 regulates its primary target at both the secretory and pre-translational levels. nih.gov This effect was localized to a specific kisspeptin-response element (KsRE) in the GnRH gene promoter. nih.gov

These targeted studies highlight the potential of Kisspeptin-10 to modulate specific gene expression programs. Future research employing unbiased, large-scale RNA-sequencing (RNA-seq) and proteomics on target cells (like GnRH neurons) or peripheral tissues following Kisspeptin-10 administration will be crucial for mapping the full spectrum of its molecular actions.

Computational modeling and molecular docking simulations have provided significant insights into the structural basis of the interaction between Kisspeptin-10 and its receptor, KISS1R (also known as GPR54). These in silico approaches allow for the prediction of binding modes and the identification of key amino acid residues that stabilize the ligand-receptor complex, guiding further functional studies and the design of synthetic analogs.

Various computational platforms have been utilized for this purpose. The 3D structures of Kisspeptin-10 have been modeled using de novo prediction servers like PEP-FOLD3. researchgate.net Subsequently, protein-protein docking servers such as ClusPro 2.0 and ZDOCK are used to simulate the binding of the peptide to a homology model of the KISS1R. nih.govresearchgate.net

These simulation studies have shed light on the specific molecular interactions that are crucial for binding and receptor activation. Molecular dynamics simulations suggest that the initial binding is stabilized by a network of direct hydrogen bonds between the peptide and the receptor. nih.gov

The table below summarizes the key interacting residues identified through these computational studies. nih.govbiotechpeptides.com

Kisspeptin-10 ResiduesKISS1R ResiduesReference
ResiduePositionResiduePosition
ASN4TRP7 nih.govbiotechpeptides.com
SER5ASN8 nih.govbiotechpeptides.com
GLY7GLU11 nih.govbiotechpeptides.com
ARG9ILE17 nih.govbiotechpeptides.com
PHE10ASN19 nih.govbiotechpeptides.com
TYR183 nih.govbiotechpeptides.com

These findings highlight the importance of the C-terminal portion of Kisspeptin-10 for receptor engagement and provide a structural framework for understanding its biological activity. biotechpeptides.com

Unexplored Research Avenues and Hypotheses

While the canonical signaling pathway for Kisspeptin-10 involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), emerging research indicates that its signaling repertoire is far more diverse. nih.gov Investigations into these non-canonical pathways are revealing novel mechanisms through which Kisspeptin-10 exerts its varied physiological effects.

Studies in bovine mammary epithelial cells (bMECs) have uncovered a complex network of downstream pathways. In this system, Kisspeptin-10 was found to induce the synthesis of β-casein via its receptor GPR54, an effect that was mediated by the activation of four distinct signaling pathways: mTOR, ERK1/2, STAT5, and AKT. researchgate.net The involvement of these pathways, which are central to cell growth, proliferation, and survival, suggests a much broader role for Kisspeptin-10 beyond its established neuroendocrine functions. researchgate.net

The activation of the ERK1/2 and PI3K/Akt pathways has also been observed in other cell types, though the mechanism can be context-dependent. plos.org For example, Kisspeptin-10 can stimulate ERK1/2 signaling through both the canonical PLC-PKC cascade and via the recruitment of β-arrestin proteins. The PI3K/Akt pathway can also be activated in a cell-type-specific manner.

Furthermore, intriguing hypotheses suggest that Kisspeptin-10 may play a role in cellular quality control processes. One proposed novel pathway involves the stimulation of autophagy and mitophagy through the activation of a CaMKKβ → AMPK → ULK1 signaling cascade, which operates independently of mTOR inhibition. This suggests a potential role for Kisspeptin-10 in regulating mitochondrial health and cellular homeostasis.

These findings collectively indicate that the signaling network of Kisspeptin-10 is highly pleiotropic, engaging multiple kinase cascades and cellular processes that extend well beyond its primary role in reproduction.

Interplay with Other Neuropeptide Systems

Kisspeptin-10 does not operate in isolation; its physiological effects are intricately modulated by a complex network of interactions with other neuropeptide systems. These interactions are fundamental to its role as a master regulator of the reproductive axis and as a link between metabolism and fertility.

A critical interaction occurs within the arcuate nucleus (ARC) of the hypothalamus, where kisspeptin is co-expressed with neurokinin B (NKB) and dynorphin (B1627789) in what are termed KNDy neurons. nih.gove-enm.org This triad (B1167595) of neuropeptides forms the core of the GnRH pulse generator. frontiersin.orgoup.com NKB is thought to act as a stimulatory signal, initiating the synchronized firing of KNDy neurons to release kisspeptin, which then drives the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). frontiersin.orgphysiology.org Following this burst of activity, dynorphin is believed to act as an inhibitory signal, terminating the kisspeptin release and completing the pulse cycle. frontiersin.org This elegant feedback loop within KNDy neurons is essential for generating the rhythmic GnRH secretion necessary for reproductive function. nih.govoup.com The direct target of this system, the GnRH neuron, expresses the kisspeptin receptor (KISS1R), confirming that it is the primary recipient of the kisspeptin signal. e-enm.orgmdpi.com

Beyond the immediate KNDy system, kisspeptin signaling is heavily influenced by metabolic cues, serving as a crucial bridge between energy homeostasis and reproduction. nih.govnih.gov Kisspeptin neurons in the ARC are targeted by peripheral metabolic hormones. For instance, these neurons express receptors for leptin, the satiety hormone, and leptin administration has been shown to increase hypothalamic Kiss1 mRNA. e-enm.orgnih.gov This suggests that leptin signals sufficient energy reserves to the reproductive axis via the kisspeptin system. nih.gov Conversely, ghrelin, a gut-derived hunger hormone, may also impact kisspeptin neurons, although the evidence is less clear, with some studies suggesting regulation of kisspeptin neurons in both the ARC and the anteroventral periventricular nucleus (AVPV). frontiersin.org

Kisspeptin-10 also modulates the activity of other hypothalamic neuropeptides involved in appetite control. Studies have shown that kisspeptin-10 can increase the gene expression of the potent orexigenic agent Neuropeptide Y (NPY) and decrease the expression of Brain-Derived Neurotrophic Factor (BDNF), which is associated with feeding inhibition. nih.govnih.govresearchgate.net Furthermore, kisspeptin signaling can influence pro-opiomelanocortin (POMC) neurons, which are anorexigenic. frontiersin.orgfrontiersin.org These interactions highlight kisspeptin's role in integrating metabolic status with the central control of reproduction. nih.gov

Interacting Neuropeptide/HormoneLocation of InteractionEffect on/by Kisspeptin SystemPrimary Outcome
Neurokinin B (NKB) Arcuate Nucleus (KNDy neurons)Stimulates kisspeptin releaseDrives GnRH pulse generation
Dynorphin Arcuate Nucleus (KNDy neurons)Inhibits kisspeptin releaseTerminates GnRH pulse
Gonadotropin-Releasing Hormone (GnRH) GnRH neuronsStimulated by kisspeptinRelease of LH and FSH from pituitary
Leptin Arcuate Nucleus (Kisspeptin neurons)Stimulates kisspeptin expressionSignals energy sufficiency for reproduction
Ghrelin Arcuate/AVPV (Kisspeptin neurons)Modulates kisspeptin neuron activityRelays energy deficit signals
Neuropeptide Y (NPY) HypothalamusKisspeptin-10 increases NPY expressionPotential orexigenic effect
Pro-opiomelanocortin (POMC) HypothalamusKisspeptin stimulates POMC neuronsModulates energy balance and reproduction

Development of Next-Generation Research Tools

Advancing the understanding of Kisspeptin-10's multifaceted roles necessitates the development of sophisticated research tools. Significant progress has been made in creating novel agonists and antagonists, improving imaging and assay technologies, and establishing advanced genetic models.

Novel Agonists and Antagonists: The development of potent and specific ligands for the kisspeptin receptor (KISS1R) is paramount for both research and potential therapeutic applications. nih.gov While a number of agonists are being investigated, much of the research has focused on developing antagonists to probe the physiological necessity of kisspeptin signaling. mdpi.comjneurosci.org Researchers have systematically substituted amino acids in the Kisspeptin-10 sequence to create antagonists with high binding affinity and efficacy. jneurosci.orgh1.co One such peptide antagonist, peptide 234 (p234), has been instrumental in demonstrating that endogenous kisspeptin signaling is a prerequisite for pulsatile GnRH and Luteinizing Hormone (LH) secretion. jneurosci.org The development of these antagonists provides invaluable tools for elucidating the precise roles of kisspeptin in reproductive processes like puberty and gonadal feedback. jneurosci.orgdocumentsdelivered.com On the agonist front, rationally modified analogs of Kisspeptin-10, such as [dY]1KP-10, have been developed that exhibit greater in vivo bioactivity and a longer duration of action than the native peptide, potentially due to increased resistance to enzymatic degradation. researchgate.netnih.gov

Advanced Assay and Imaging Technologies: A variety of well-established high-throughput screening (HTS) assays have been adapted and refined for studying KISS1R, which is a G protein-coupled receptor (GPCR). mdpi.comnih.gov These technologies are crucial for identifying new ligands and characterizing their signaling profiles. mdpi.com Key methods include:

Radioligand binding assays: To determine the binding affinity of new compounds to KISS1R. nih.gov

Calcium flux assays: To measure the mobilization of intracellular calcium, a primary downstream effect of KISS1R activation through the Gq pathway. mdpi.comnih.gov

ERK phosphorylation assays: To quantify another important signaling pathway activated by kisspeptin. mdpi.comnih.gov

Bioluminescence Resonance Energy Transfer (BRET): This advanced technique is used to study the real-time signaling profiles of KISS1R upon stimulation, providing detailed insights into receptor activation and downstream pathway engagement. nih.gov

These assays facilitate the detailed characterization of new research tools like novel agonists and antagonists.

New Genetic Models: The use of genetic models, particularly knockout mice for Kiss1 or Kiss1r, has been foundational in establishing the indispensable role of kisspeptin signaling in reproduction. nih.govnih.gov More advanced genetic tools are now being employed to dissect the specific functions of distinct kisspeptin neuronal populations. Optogenetic strategies, for example, allow for the control of kisspeptin neurons with high temporal and spatial resolution, enabling researchers to unravel the precise circuitry and behavior of these neuronal networks. nih.gov Furthermore, deep transcriptome profiling of ARC kisspeptin neurons using RNA sequencing in ovariectomized mice is revealing thousands of estrogen-sensitive transcripts, identifying new candidate genes that may be involved in puberty and fertility disorders. pnas.org These cutting-edge genetic and transcriptomic approaches are crucial for mapping the complex regulatory networks governed by kisspeptin.

Long-Term Preclinical Effects and Adaptations to Chronic Kisspeptin-10 Exposure

While acute administration of Kisspeptin-10 potently stimulates the reproductive axis, chronic exposure leads to distinct adaptive responses, most notably receptor desensitization and tachyphylaxis. oup.comkarger.com Understanding these long-term effects is critical for delineating the physiological mechanisms of gonadotropin regulation and for the development of potential therapeutic strategies.

Receptor Desensitization and Tachyphylaxis: Preclinical studies in various animal models have consistently shown that continuous or high-dose, long-term administration of kisspeptin results in a suppression of the hypothalamic-pituitary-gonadal (HPG) axis. nih.govkarger.com In female rats, a continuous intracerebral infusion of Kisspeptin-10 induced an initial, transient spike in LH levels, which was followed by a rapid decline back to baseline levels, demonstrating a clear desensitization of the LH response. nih.gov Similar desensitization has been observed in rhesus monkeys. oup.com This phenomenon is not believed to be due to the depletion of GnRH stores but rather to adaptations at the level of the kisspeptin receptor, likely involving clathrin-mediated internalization of the KISS1R. nih.gov The development of kisspeptin analogs with agonist properties, such as TAK-448, has further confirmed that sustained exposure can down-regulate testosterone (B1683101) into the castration range, primarily through the desensitization of KISS1R. oup.com

Differential Effects on LH and FSH: Interestingly, the desensitizing effect of chronic kisspeptin exposure appears to be more pronounced for LH than for Follicle-Stimulating Hormone (FSH). In studies with female rats, while LH levels normalized after an initial spike during continuous Kisspeptin-10 infusion, FSH levels remained persistently elevated throughout the infusion period. nih.gov This suggests a differential regulation of the two gonadotropins in response to sustained kisspeptin signaling. The physiological and pharmacological implications of this divergence are a subject of ongoing research.

Neuroendocrine and Developmental Adaptations: The timing and metabolic state of the subject can influence the adaptations to chronic kisspeptin exposure. For instance, in underfed adult female rats, the initial LH elevation following kisspeptin infusion was prolonged, whereas in pubertal female rats, both LH and FSH levels remained elevated at the end of a 7-day infusion, indicating a resistance to desensitization during this developmental window. nih.gov Conversely, other studies have shown that chronic administration of high doses of kisspeptin to prepubertal female rats can delay the onset of puberty, potentially through negative feedback inhibition or receptor downregulation. e-jarb.org This highlights the complexity of the adaptive responses, which are dependent on developmental stage and energy balance.

ParameterAcute Kisspeptin-10 ExposureChronic Kisspeptin-10 Exposure
LH Secretion Potent stimulation, increased pulse frequency and amplitude oup.comnih.govInitial transient increase followed by rapid desensitization and suppression karger.comnih.gov
FSH Secretion StimulationPersistently elevated levels, less prone to desensitization than LH nih.gov
KISS1 Receptor (KISS1R) ActivationDesensitization, downregulation, and internalization nih.govoup.com
Pubertal Onset Can advance puberty when administered appropriatelyHigh doses may delay puberty e-jarb.org
Testosterone Levels (Male) Increased secretion nih.govcorepeptides.comSuppression into castration range oup.com

Q & A

Q. What methodologies are recommended for assessing the purity of Kisspeptin-10 Trifluoroacetate in preclinical studies?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with a minimum purity threshold of 98% to ensure reproducibility. The trifluoroacetate (TFA) counterion is commonly introduced during synthesis and purification, and reverse-phase HPLC with UV detection (e.g., at 214 nm) is used to resolve peptide-TFA complexes. Batch-to-batch consistency should be verified via retention time alignment and peak area integration .

Q. How does the trifluoroacetate counterion influence the stability of Kisspeptin-10 during storage?

The TFA counterion enhances solubility in aqueous buffers but may contribute to long-term instability under suboptimal conditions. For storage, lyophilized this compound should be maintained at -20°C in airtight containers to prevent hydrolysis. Reconstituted solutions in sterile PBS (pH 7.4) should be aliquoted and stored at -80°C for ≤6 months, with periodic HPLC analysis to detect degradation .

Q. What are the critical steps in synthesizing this compound to ensure bioactivity?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Key steps include:

  • Resin activation and sequential amino acid coupling (e.g., YNWNSFGLRF sequence).
  • Cleavage with a TFA-based cocktail (e.g., TFA:thioanisole:water, 95:3:2) to release the peptide and introduce the TFA counterion.
  • Purification via preparative HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Bioactivity validation via receptor-binding assays (e.g., GPR54 activation in cell lines) is essential post-synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound bioactivity data across experimental models?

Contradictions may arise from TFA interference in cellular assays (e.g., ion channel modulation). To mitigate:

  • Dialyze the peptide against ammonium acetate (pH 6.5) to replace TFA with a non-interfering counterion.
  • Validate receptor specificity using GPR54 knockout models.
  • Cross-validate results with alternative techniques, such as surface plasmon resonance (SPR) for binding kinetics .

Q. What analytical strategies differentiate this compound from other salt forms (e.g., acetate) in functional studies?

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to detect mass differences (TFA: 114.02 Da; acetate: 60.05 Da). Calibration with sodium trifluoroacetate clusters ensures accuracy in m/z measurements .
  • Nuclear Magnetic Resonance (NMR): ¹⁹F-NMR can identify TFA-specific signals (δ -75 to -78 ppm), though residual TFA in buffers may require dilution .
  • Ion Chromatography: Quantify counterion concentrations post-purification .

Q. How should experimental designs account for trifluoroacetate interference in in vivo pharmacokinetic studies?

  • Dosing: Use saline-based vehicles instead of TFA-containing solvents to avoid renal toxicity.
  • Plasma Analysis: Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Kisspeptin-10) to distinguish endogenous peptides from administered TFA-bound forms.
  • Tissue Distribution: Autoradiography with ¹²⁵I-labeled Kisspeptin-10 can bypass TFA-related signal quenching .

Q. What are the best practices for reconciling contradictory data in this compound stability studies under varying pH conditions?

  • Accelerated Stability Testing: Incubate the peptide at pH 2–9 (37°C) and monitor degradation via HPLC-MS.
  • Mechanistic Modeling: Use Arrhenius plots to predict degradation kinetics.
  • Counterion Effects: Compare stability with acetate or hydrochloride salts to isolate TFA-specific contributions .

Methodological Tables

Parameter Recommended Method Key Considerations References
Purity AssessmentReverse-phase HPLC (C18 column)Use 0.1% TFA in mobile phase; UV detection at 214 nm
Mass Accuracy CalibrationSodium Trifluoroacetate ClustersHRMS calibration for m/z < 0.5 ppm error
Counterion ReplacementDialysis (3.5 kDa MWCO, ammonium acetate)Monitor via conductivity measurements
In Vivo Bioactivity TestingGPR54-Transfected HEK293 CellsInclude TFA-free controls to exclude artifacts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.